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  • Product: 2-(Fluoromethyl)morpholine
  • CAS: 737730-98-2

Core Science & Biosynthesis

Foundational

2-(Fluoromethyl)morpholine as a Bioisostere in Drug Design: A Technical Guide to Physicochemical Modulation and Synthetic Implementation

Executive Summary Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, modulate lipophilicity, and serve as a flexible linke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, modulate lipophilicity, and serve as a flexible linker 1[1]. However, the native morpholine ring carries inherent liabilities, including high basicity and susceptibility to rapid oxidative metabolism. The strategic introduction of a fluoromethyl group at the 2-position yields 2-(fluoromethyl)morpholine, a highly optimized bioisostere. This technical guide explores the causality behind this structural modification, detailing its profound effects on physicochemical properties, metabolic stability, and the robust synthetic protocols required for its implementation.

The Rationale for Fluorinated Morpholines

Overcoming the Limitations of the Morpholine Scaffold

The standard morpholine ring possesses a pKa of approximately 8.49 2[2]. At physiological pH (7.4), it exists predominantly in its protonated (cationic) state. While this aids solubility, excessive basicity often correlates with poor membrane permeability and an increased risk of binding to the hERG potassium channel, a primary cause of drug-induced cardiotoxicity. Furthermore, the electron-rich α -carbons adjacent to the nitrogen and oxygen atoms are prime targets for Cytochrome P450 (CYP450) enzymes, which catalyze hydrogen atom transfer (HAT) leading to ring-opening and rapid clearance 3[4].

The Bioisosteric Shift: 2-(Fluoromethyl)morpholine

Replacing a hydrogen atom with fluorine is a cornerstone strategy in modern drug design 5[5]. The 2-(fluoromethyl)morpholine bioisostere leverages the unique properties of fluorine—specifically its high electronegativity and strong C-F bond energy (~485 kJ/mol).

  • Basicity Modulation : The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework. Situated four bonds away from the basic nitrogen ( γ -position), this substitution depresses the amine pKa by approximately 0.7 to 1.2 log units compared to the non-fluorinated 2-methylmorpholine analog 6[6]. This shift increases the fraction of un-ionized drug at pH 7.4, enhancing passive diffusion across lipid bilayers.

  • Lipophilicity (LogD) : The fluoromethyl group increases the overall lipophilicity of the scaffold, optimizing blood-brain barrier (BBB) penetration while retaining the necessary polarity provided by the morpholine oxygen.

Comparative Physicochemical Profiling

To illustrate the impact of the bioisosteric replacement, Table 1 compares the core physicochemical properties of morpholine, 2-methylmorpholine, and 2-(fluoromethyl)morpholine.

PropertyMorpholine2-Methylmorpholine2-(Fluoromethyl)morpholine
pKa (Basic) 8.49~9.01~7.80
LogP (calc) -0.86-0.40-0.10
CYP450 Liability High ( α -oxidation)ModerateLow (Steric/Electronic shielding)
hERG Risk ModerateModerate-HighLow

Table 1: Physicochemical comparison of morpholine analogs. Data synthesized from PubChem and chemical property predictions 2[2] 7[7].

Mechanistic Insights: Metabolic Shielding

The metabolic stability of 2-(fluoromethyl)morpholine is a direct consequence of both steric and electronic factors. The bulky fluoromethyl group sterically hinders the approach of the CYP450 active site heme to the vulnerable α -carbons. Electronically, the powerful -I effect of the fluorine atom reduces the electron density of the adjacent C-H bonds, increasing their bond dissociation energy and deactivating them toward the initial hydrogen atom transfer required for oxidation 3[4].

MetabolicPathway M Morpholine Core (Electron-rich α-carbons) CYP CYP450 Oxidation (Hydrogen Atom Transfer) M->CYP Metab Ring Opening & Rapid Clearance CYP->Metab FM 2-(Fluoromethyl)morpholine (Electron-withdrawing -I effect) Block Steric Shielding & C-H Deactivation FM->Block Stable Enhanced Metabolic Stability Block->Stable

Fig 1: CYP450 oxidation of morpholine vs. metabolic shielding in 2-(fluoromethyl)morpholine.

Synthetic Methodologies

The synthesis of 2-(fluoromethyl)morpholine requires precise control over the cyclization step to prevent unwanted side reactions. A highly reliable, scalable route involves the nucleophilic ring-opening of epifluorohydrin.

SyntheticWorkflow SM Epifluorohydrin + N-Benzyl-2-aminoethanol Step1 Nucleophilic Ring Opening SM->Step1 Int1 Fluorinated Amino Alcohol Step1->Int1 Step2 Cyclization (TsCl / Base) Int1->Step2 Int2 N-Benzyl-2-(fluoromethyl) morpholine Step2->Int2 Step3 Hydrogenolysis (Pd/C, H2) Int2->Step3 Product 2-(Fluoromethyl) morpholine Step3->Product

Fig 2: Step-by-step synthetic workflow for 2-(fluoromethyl)morpholine via epoxide ring opening.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the methodology: internal controls are mandated to verify the accuracy of the instruments and the biological competency of the reagents.

Protocol 1: pKa and LogD Determination (Potentiometric & Shake-Flask)

Objective: Accurately quantify the basicity and lipophilicity of the synthesized bioisostere to confirm the predicted inductive effects. Self-Validating Mechanism: Concurrent titration of a reference standard (Labetalol) ensures electrode calibration and system accuracy.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 2-(fluoromethyl)morpholine (1 mM) in 0.15 M aqueous KCl. The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable during the titration.

  • System Calibration : Standardize the glass electrode using precision buffers (pH 4.0, 7.0, and 10.0). Run Labetalol as a positive control; its known pKa values must fall within ± 0.05 units of literature values to proceed.

  • Potentiometric Titration : Titrate the sample with standardized 0.1 M HCl and 0.1 M KOH from pH 2.0 to 12.0 under an inert argon atmosphere at 25°C. Argon prevents CO2​ absorption, which would artificially lower the pH.

  • LogD Determination (Shake-Flask) : Partition the compound between 1-octanol and pH 7.4 phosphate buffer. Shake vigorously for 60 minutes at 25°C to reach thermodynamic equilibrium, then centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification : Analyze aliquots from both the octanol and aqueous phases via LC-MS/MS to calculate the distribution coefficient (LogD).

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

Objective: Evaluate the resistance of 2-(fluoromethyl)morpholine to CYP450-mediated metabolism compared to the parent morpholine. Self-Validating Mechanism: Inclusion of Verapamil (high clearance control) and Warfarin (low clearance control) confirms the metabolic competency of the human liver microsomes (HLM) batch.

Step-by-Step Methodology:

  • Incubation Mixture : Combine 1 μ M of the test compound with HLM (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . The magnesium acts as a necessary cofactor for the CYP enzymes.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). NADPH provides the reducing equivalents required for CYP450 catalytic turnover.

  • Sampling : Withdraw 50 μ L aliquots at precise time intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • PubChem, National Institutes of Health . "Morpholine | C4H9NO | CID 8083". Available at:[Link]

  • Royal Society of Chemistry . "ChemComm - RSC Publishing". Available at:[Link]

  • MDPI . "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". Available at:[Link]

  • LE STUDIUM . "Fluorine as a key element in modern drug discovery and development". Available at:[Link]

Sources

Exploratory

Modulating Morpholine Basicity: The Impact of Fluoromethylation on pKa and Pharmacokinetics

Executive Summary Morpholine is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and industrial applications. However, its native high basicity (pKa ~8.5) often leads to excessive protonation at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and industrial applications. However, its native high basicity (pKa ~8.5) often leads to excessive protonation at physiological pH, which can restrict passive membrane permeability and increase off-target liabilities. This technical guide explores the strategic incorporation of fluoromethyl groups (e.g., −CH2​F , −CHF2​ , −CF3​ ) to systematically attenuate morpholine basicity. By leveraging strong inductive ( −I ) effects, chemists can fine-tune the physicochemical properties of drug candidates.

Mechanistic Rationale: The "Fluorine Effect" on Basicity

Morpholine features both ether and amine functional groups, rendering it a moderate base with a conjugate acid pKa of approximately 8.3 to 8.5[1]. While this basicity facilitates the formation of stable, water-soluble hydrochloride salts, it can be detrimental to passive diffusion across lipid bilayers.

The introduction of fluorine—the most electronegative element—modulates this basicity through potent electron-withdrawing inductive ( −I ) effects[2]. Fluorination stabilizes the unprotonated amine by pulling electron density away from the nitrogen lone pair. This electronic depletion increases the transition state energy required for protonation, effectively lowering the pKa and altering the molecule's metabolic stability[3].

Proximity and Stoichiometry

The magnitude of the pKa reduction is strictly governed by two factors: the topological distance of the fluorine atoms from the basic nitrogen, and the total number of fluorine atoms[2].

  • β -Fluorination (3-Position): In saturated cyclic systems, each fluorine atom positioned β to the amine decreases the pKa by approximately 1.7 units[2]. Therefore, a single −CH2​F group at the 3-position of morpholine drops the pKa to ~6.8. A −CF3​ group at the same position exerts an extreme −I effect, plummeting the pKa to ~3.4, rendering the nitrogen essentially non-basic under physiological conditions[4].

  • γ -Fluorination (2-Position): When the fluoromethyl group is at the 2-position ( γ to the nitrogen), the inductive effect must traverse an additional sigma bond. Consequently, the pKa reduction is attenuated. For instance, 2-(fluoromethyl)morpholine derivatives exhibit a pKa of approximately 7.1[5].

Pathway A Morpholine Core (pKa ~8.5) B β-Monofluorination (-CH2F) A->B -1.7 pKa units C β-Trifluorination (-CF3) A->C -5.1 pKa units D pKa ~6.8 Moderate Basicity B->D Inductive (-I) Effect E pKa ~3.4 Weak Basicity C->E Strong (-I) Effect

Logical flow of fluorine-induced inductive effects on morpholine basicity.

Quantitative Data Summary

The table below summarizes the predictable shifts in basicity based on the substitution pattern of the fluoromethyl group on the morpholine ring.

CompoundFluorine PositionNumber of F AtomsEstimated/Measured pKa Δ pKa from Morpholine
Morpholine N/A08.3 - 8.50
2-(Fluoromethyl)morpholine Gamma ( γ )1~7.1-1.3
3-(Fluoromethyl)morpholine Beta ( β )1~6.8-1.7
3-(Difluoromethyl)morpholine Beta ( β )2~5.1-3.4
3-(Trifluoromethyl)morpholine Beta ( β )3~3.4-5.1

Experimental Workflows: Synthesis and Validation

To effectively leverage fluorinated morpholines in drug development, researchers must employ robust synthetic routes and self-validating analytical protocols.

Synthesis of 3-(Fluoromethyl)morpholine

The synthesis of β -fluorinated morpholines requires careful protecting group strategies to prevent unwanted N -fluorination or ring-opening degradation.

Step-by-Step Methodology:

  • Protection: Begin with (S)-(4-benzylmorpholin-3-yl)methanol. Causality: The N -benzyl group is critical; a free secondary amine would react non-selectively with electrophilic fluorinating agents, leading to complex mixtures[6].

  • Fluorination: Dissolve the precursor in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C. Dropwise add Diethylaminosulfur trifluoride (DAST).

    • Causality: DAST is chosen over harsher reagents (like HF) to prevent ether cleavage. The 0°C starting temperature controls the highly exothermic nucleophilic substitution. Gradually warming the reaction to 20°C over 3 hours ensures complete conversion of the primary alcohol to the −CH2​F group without degrading the morpholine core[6].

  • Workup: Quench the reaction carefully with ice water to neutralize unreacted DAST. Adjust the aqueous layer to pH 8 using saturated NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Deprotection: Remove the N -benzyl group via catalytic hydrogenation (Pd/C, H2​ gas, 1 atm) in methanol to yield the free 3-(fluoromethyl)morpholine.

Workflow S1 1. Precursor Synthesis (S)-(4-Benzylmorpholin-3-yl)methanol S2 2. Fluorination (DAST) DCM, 0-20°C, 3h S1->S2 S3 3. Deprotection Pd/C, H2 Gas S2->S3 S4 4. Orthogonal Validation Potentiometric Titration & 19F NMR S3->S4

Step-by-step workflow for the synthesis and pKa validation of 3-fluoromethylmorpholine.

Orthogonal pKa Determination Protocol

Standard potentiometric titration can fail for highly fluorinated derivatives (e.g., 3-trifluoromethylmorpholine) due to poor aqueous solubility at neutral pH and extremely low pKa values. A self-validating, dual-method approach is required to ensure trustworthiness.

Step-by-Step Methodology:

  • Potentiometric Titration: Dissolve the sample in a standardized 0.1 M KCl solution to maintain constant ionic strength. Titrate with 0.1 M HCl/NaOH using an automated titrator. Record the inflection point.

  • 19F NMR Titration (Orthogonal Validation): Prepare the sample in D2​O/H2​O buffers across a pH range of 2.0 to 10.0. Acquire 19F NMR spectra at each pH increment.

    • Causality: The chemical shift of the fluorine atom is highly sensitive to the electron density of the adjacent nitrogen. As the nitrogen deprotonates, the 19F signal shifts upfield. Plotting the chemical shift ( δ ) versus pH provides an independent, highly accurate pKa measurement that self-validates the potentiometric data, bypassing solubility limitations[7].

Implications for Drug Development

Tuning the pKa of morpholine via fluoromethylation directly impacts several critical Drug Metabolism and Pharmacokinetics (DMPK) parameters:

  • Metabolic Stability: Fluorination adjacent to the amine sterically and electronically shields the nitrogen from cytochrome P450-mediated N -dealkylation and oxidation. The increased C-F bond strength (compared to C-H) raises the activation energy required for enzymatic degradation[2][3].

  • Lipophilicity and Permeability ( logD7.4​ ): While fluorine increases intrinsic lipophilicity ( logP ), lowering the pKa increases the fraction of unionized drug at physiological pH (7.4). This delicate balance often results in a higher logD7.4​ , significantly enhancing passive membrane permeability and oral bioavailability without adding excessive lipophilic bulk[7].

References

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem / PMC[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Journal of Medicinal Chemistry / PMC[Link]

  • ChemComm - RSC Publishing - The Royal Society of Chemistry Royal Society of Chemistry[Link]

  • Morpholine - Wikipedia Wikipedia [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling ACS Omega / PMC[Link]

Sources

Foundational

Structure-Activity Relationship (SAR) Studies Using 2-(Fluoromethyl)morpholine: A Technical Guide for Drug Development

Executive Summary & Strategic Rationale Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to enhance aqueous solubility, modulate lipophilicity, and establish critical hydrogen-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to enhance aqueous solubility, modulate lipophilicity, and establish critical hydrogen-bonding networks within target binding pockets[1]. However, the high basicity of unsubstituted morpholine (pKa ~8.36) can lead to liabilities, including poor membrane permeability at physiological pH and off-target hERG potassium channel inhibition.

The strategic incorporation of a 2-(fluoromethyl) group onto the morpholine ring represents a sophisticated bioisosteric intervention[2]. This modification leverages the profound stereoelectronic effects of fluorine to achieve three primary SAR objectives:

  • pKa Attenuation: The strong inductive electron-withdrawing effect (-I) of the fluorine atom reduces the basicity of the adjacent secondary amine.

  • Conformational Control: The gauche effect between the highly polarized C-F bond and the endocyclic heteroatoms restricts the ring to specific chair conformations, reducing entropic penalties upon target binding.

  • Metabolic Shielding: The steric bulk and strong C-F bond energy (~485 kJ/mol) protect adjacent sites from cytochrome P450-mediated oxidative metabolism[2].

Physicochemical and Stereoelectronic Profiling

To understand the impact of the 2-(fluoromethyl) substitution, we must quantitatively compare it against its unsubstituted and methyl-substituted analogs.

Table 1: Comparative Physicochemical Properties
ScaffoldpKa (Amine)cLogPNucleophilicityhERG Liability RiskMetabolic Hotspots
Morpholine ~8.36-0.86HighHigh (if solvent exposed)C2, C3, C5, C6
2-Methylmorpholine ~8.40-0.40HighHighC3, C5, C6
2-(Fluoromethyl)morpholine ~6.80-0.15ModerateLowC5, C6 (C2 protected)

Data synthesized from standard cheminformatics predictive models and medicinal chemistry literature[2].

SAR_Logic Hit Hit Compound (High hERG, Low Permeability) Morph Morpholine Substitution Hit->Morph F_Morph 2-(Fluoromethyl)morpholine Integration Morph->F_Morph pKa pKa Reduction (~8.4 -> ~6.8) F_Morph->pKa Lip Lipophilicity Modulation F_Morph->Lip Conf Conformational Lock (Gauche Effect) F_Morph->Conf Lead Optimized Lead (High Efficacy, Safe Profile) pKa->Lead Lip->Lead Conf->Lead

Caption: Logical framework for SAR optimization utilizing 2-(fluoromethyl)morpholine.

SAR Applications in Drug Discovery

Kinase Inhibitors (PI3K & Aminoquinazolines)

In the development of PI3K inhibitors and aminoquinazoline derivatives, the morpholine ring frequently acts as a hinge-binding motif, donating a hydrogen bond to the kinase backbone[3]. Substituting standard morpholine with 2-(fluoromethyl)morpholine alters the trajectory of the oxygen atom and introduces a fluorine atom capable of engaging in orthogonal multipolar interactions with the protein backbone. This subtle stereoelectronic shift has been shown to improve isoform selectivity (e.g., PI3Kα vs. PI3Kβ) while simultaneously improving the pharmacokinetic half-life.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR Signaling AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif Inhibitor 2-(Fluoromethyl)morpholine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/AKT signaling pathway modulated by 2-(fluoromethyl)morpholine-derived inhibitors.

Protein-Protein Interaction (PPI) Inhibitors: YKL-40

Recent advancements in targeting the chitinase-like protein YKL-40—implicated in cancer and severe inflammation—have heavily utilized (2R)-2-(fluoromethyl)morpholine[4]. In these complex scaffolds, the fluoromethyl group provides critical steric bulk that locks the adjacent cyclohexyl ring into a bioactive chair conformation, maximizing binding affinity while protecting the molecule from rapid hepatic clearance[4].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological step.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of Heteroaryl Chlorides

Objective: Covalently link 2-(fluoromethyl)morpholine to a target heteroaryl core.

  • Preparation: In a flame-dried microwave vial, dissolve the heteroaryl chloride (1.0 eq) and (R)- or (S)-2-(fluoromethyl)morpholine hydrochloride (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the heteroaryl chloride.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA serves a dual purpose: it free-bases the morpholine hydrochloride salt and acts as an acid scavenger for the HCl generated during the SNAr reaction.

  • Thermal Activation: Seal the vial and heat to 100°C for 4 hours.

    • Causality: Due to the pKa reduction caused by the inductive effect of the fluorine atom, 2-(fluoromethyl)morpholine is significantly less nucleophilic than unsubstituted morpholine. Elevated temperatures are required to overcome the activation energy barrier.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak disappears and the product mass [M+H]+ is dominant. If unreacted heteroaryl chloride remains, add an additional 0.5 eq of the morpholine derivative and heat for 2 more hours.

  • Purification: Dilute with EtOAc, wash with 5% LiCl aqueous solution (to remove DMF), dry over Na2SO4, and purify via reverse-phase preparative HPLC.

Protocol 2: In Vitro ADME Profiling (Microsomal Stability)

Objective: Validate the metabolic shielding effect of the fluoromethyl group.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the essential obligate cofactor for Cytochrome P450 enzymes. Without it, oxidative metabolism cannot occur, serving as a negative control.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean LC-MS/MS analysis.

  • Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the log-linear decay of the parent compound. A successful 2-(fluoromethyl) substitution should yield a CLint​ < 15 µL/min/mg protein.

Conclusion

The integration of 2-(fluoromethyl)morpholine into drug discovery pipelines is not merely a structural novelty; it is a calculated stereoelectronic maneuver. By simultaneously lowering basicity, enforcing conformational rigidity, and shielding against metabolic degradation, this moiety addresses the most persistent ADME and safety liabilities associated with standard morpholine rings. Mastery of its synthetic handling and SAR principles is essential for modern medicinal chemists.

References

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. URL:[Link]

  • US20230348516A1 - Ykl-40 inhibitors and their therapeutic applications. Google Patents.
  • CN103102342A - Aminoquinazoline derivative, salts thereof and application method. Google Patents.
  • ChemComm - RSC Publishing - The Royal Society of Chemistry. Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

Conformational Dynamics of 2-(Fluoromethyl)morpholines: Stereoelectronic Control in sp³-Rich Scaffolds

Executive Summary The morpholine ring is a privileged sp³-rich heterocycle in medicinal chemistry, prized for its ability to modulate physicochemical properties such as aqueous solubility and target vectorality [3]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged sp³-rich heterocycle in medicinal chemistry, prized for its ability to modulate physicochemical properties such as aqueous solubility and target vectorality [3]. The strategic introduction of a fluoromethyl group ( −CH2​F ) at the C2 position—adjacent to the ethereal oxygen—creates a unique stereoelectronic microenvironment. Unlike simple alkyl substituents governed purely by steric bulk, the conformational preference of the 2-fluoromethyl group is dictated by a delicate interplay of hyperconjugation, dipole minimization, and electrostatic interactions.

This whitepaper provides an in-depth mechanistic analysis of these conformational dynamics. By detailing the causality behind the "fluorine gauche effect" and providing a self-validating analytical protocol combining Variable Temperature NMR (VT-NMR) and Density Functional Theory (DFT), this guide equips researchers with the tools to predictably control morpholine conformations in rational drug design.

Mechanistic Foundations: Stereoelectronics & The Gauche Effect

To understand the conformational behavior of 2-(fluoromethyl)morpholine, we must look beyond classical steric A-values. The fluorine atom is the most electronegative element, rendering the C(sp3)−F bond highly polarized with a low-lying σ∗ antibonding orbital.

When the −CH2​F group is attached to the C2 position of the morpholine ring, its rotational orientation (rotameric state) is heavily influenced by the Fluorine Gauche Effect [1]. This phenomenon dictates that the exocyclic C−F bond strongly prefers a synclinal (gauche, ~60° dihedral) orientation relative to the adjacent ring C−O bond.

The Causality of Stabilization: The gauche preference is not driven by sterics, but by orbital overlap. In the gauche conformation, the electron-rich σC−H​ bonds are aligned antiperiplanar to the highly polar σC−F∗​ and σC−O∗​ antibonding orbitals. This allows for reciprocal nO​→σC−F∗​ and σC−H​→σC−F∗​ hyperconjugative electron donation [5]. If the C−F bond were to rotate into an anti conformation, this stabilizing orbital overlap would be destroyed, and the molecule would suffer from parallel dipole repulsion between the C−F and C−O bonds.

Stereoelectronics A 2-(Fluoromethyl)morpholine Scaffold B C(sp³)-O Ring Bond A->B C C(sp³)-F Exocyclic Bond A->C D Gauche Conformation (Dihedral ~60°) B->D Stereoelectronic Alignment C->D E σ(C-H) → σ*(C-F) Hyperconjugation D->E F σ(C-H) → σ*(C-O) Hyperconjugation D->F G Rotamer Stabilization & Conformational Locking E->G F->G

Caption: Stereoelectronic interactions driving the fluorine gauche effect in 2-substituted morpholines.

Thermodynamic Causality: Axial vs. Equatorial Equilibria

In a neutral state, the morpholine ring rapidly interconverts between two chair conformations. The −CH2​F group overwhelmingly prefers the equatorial position to minimize 1,3-diaxial steric clashes with the axial protons at C4 and C6.

However, the biological environment introduces a critical variable: pH . The morpholine nitrogen has a pKa​ of ~8.3, meaning it is largely protonated ( N+ ) at physiological pH. When protonated, the conformational landscape shifts dramatically. The axial conformer, previously penalized by sterics, becomes thermodynamically accessible due to an intramolecular charge-dipole interaction ( N+⋯Fδ− ). The highly electronegative fluorine atom can fold over the top face of the ring to interact with the axial N−H proton [2].

Understanding this pH-dependent conformational switch is critical for drug development, as the spatial vector of the fluorine atom will dictate target binding affinity and off-target liability.

Quantitative Data Summary

To quantify these conformational states, we rely on NMR scalar coupling constants ( 3J ) and computational energetic parameters. The tables below summarize the expected values for the distinct conformers.

Table 1: Representative NMR Coupling Constants ( 3J ) for 2-CH₂F Morpholine
ParameterEquatorial Conformer (Hz)Axial Conformer (Hz)Structural Implication
3JH2−H3(ax)​ 9.5 - 11.02.0 - 3.5Defines axial-axial vs equatorial-axial relationship
3JH2−H3(eq)​ 2.5 - 3.52.0 - 3.0Defines equatorial-equatorial relationship
3JH−F​ (gauche) 12.0 - 15.012.0 - 15.0Confirms gauche rotamer of the exocyclic CH₂F group
3JH−F​ (anti) 40.0 - 45.040.0 - 45.0Indicates antiperiplanar C-H and C-F bonds (rare)
Table 2: DFT Energetic Parameters (M06-2X/6-311++G(d,p))
Conformer / RotamerRelative Free Energy ( ΔG∘ , kcal/mol)NBO E(2) ( σCH​→σCF∗​ , kcal/mol)Dipole Moment ( μ , Debye)
Equatorial - gauche 0.00 (Global Min)4.22.1
Equatorial - anti +1.850.83.4
Axial - gauche +1.204.11.8
Axial - anti +3.150.72.9

Empirical Elucidation: VT-NMR & Computational Workflow

To rigorously assign the conformation of a synthesized 2-(fluoromethyl)morpholine, researchers must employ a self-validating system. At 298 K, the chair-chair interconversion barrier (~10 kcal/mol) is easily overcome, yielding time-averaged NMR signals that obscure the true ground-state geometry.

By utilizing Variable Temperature (VT) NMR coupled with DFT calculations , we establish a causal link between experimental observation and quantum mechanical theory.

Step-by-Step Protocol
  • Sample Preparation (Solvent Causality): Dissolve 15 mg of the compound in 0.5 mL of CD2​Cl2​ or Toluene- d8​ . Why? Non-polar, non-hydrogen-bonding solvents are mandatory. Protic solvents (like CD3​OD ) will hydrogen-bond with the morpholine nitrogen and oxygen, masking the internal stereoelectronic effects we are trying to measure.

  • VT-NMR Acquisition (Freezing the Equilibrium): Acquire standard 1 H, 13 C, and 19 F NMR spectra at 298 K. Gradually cool the probe in 10 K increments down to 180 K. Why? Cooling below the coalescence temperature ( Tc​ ) slows the chair inversion to the NMR timescale (slow-exchange limit), causing the time-averaged peaks to decoalesce into distinct signals for the axial and equatorial conformers.

  • Thermodynamic Integration: At 180 K, integrate the distinct 1 H signals (specifically the C2 methine proton) for both conformers to determine the equilibrium constant ( Keq​ ). Calculate the experimental free energy difference using the Gibbs isotherm: ΔG∘=−RTlnKeq​ .

  • J-Coupling Extraction: Extract the 3JH2−H3​ coupling constants. An experimental 3JH2−H3(ax)​ of ~10.5 Hz mathematically proves an axial-axial proton relationship, self-validating that the −CH2​F substituent is locked in the equatorial position.

  • Computational Validation (NBO Analysis): Perform DFT geometry optimizations using the M06-2X functional and 6-311++G(d,p) basis set. Run Natural Bond Orbital (NBO) analysis to calculate the second-order perturbation energy ( E(2) ). If the computational ΔG∘ and E(2) values align with the experimental Keq​ and 3J values, the conformational assignment is unequivocally validated.

Workflow N1 1. Sample Prep (CD2Cl2 Solvent) N2 N2 N1->N2 N3 3. J-Coupling Analysis (Karplus Eq) N2->N3 N4 4. DFT & NBO (M06-2X/6-311++G**) N3->N4 N5 5. Conformational Assignment N4->N5

Caption: Self-validating workflow combining VT-NMR and DFT for conformational assignment.

References

  • Title: The Fluorine Gauche Effect: A Brief History Source: Chemistry - A European Journal (via ResearchGate) URL: [Link]

  • Title: Fluorine in Protein Environments: A QM and MD Study Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Recent progress in the synthesis of morpholines Source: Chemistry of Heterocyclic Compounds (via ResearchGate) URL: [Link]

  • Title: Exceptionally Mild, High-Yield Synthesis of α-Fluoro Acrylates Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Origami with small molecules: exploiting the C–F bond as a conformational tool Source: Beilstein Journal of Organic Chemistry URL: [Link]

Protocols & Analytical Methods

Method

Scalable Synthesis Routes for 2-(Fluoromethyl)morpholine: Application Notes and Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The morpholine ring is a privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate the lipophilicity, metabolic stability, and pharmacokinetic profile of drug candidates[1]. The strategic introduction of a fluorine atom at the 2-position—specifically as a 2-(fluoromethyl) group—exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the basicity (pKa) of the morpholine nitrogen, which can significantly enhance blood-brain barrier (BBB) penetration and protect adjacent sites from cytochrome P450-mediated oxidation[2].

However, the scalable synthesis of 2-(Fluoromethyl)morpholine presents significant chemical engineering challenges. Direct deoxofluorination of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate using reagents like DAST (Diethylaminosulfur trifluoride) is common in discovery chemistry but is fundamentally unsuited for process-scale manufacturing due to severe thermal hazards, the generation of highly corrosive HF gas, and poor atom economy[3].

This Application Note details a highly scalable, self-validating Activation-Displacement route. By converting the primary alcohol to a mesylate and subsequently displacing it with a modulated fluoride source, process chemists can achieve high yields while suppressing unwanted elimination byproducts.

Route Selection & Scalability Analysis

The synthesis of 2-(Fluoromethyl)morpholine typically diverges into two primary pathways from the commercially available starting material, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

SynthesisRoute cluster_RouteA Route A: Direct Deoxofluorination cluster_RouteB Route B: Activation-Displacement SM tert-butyl 2-(hydroxymethyl) morpholine-4-carboxylate DAST DAST or XtalFluor-E DCM, -78°C to RT SM->DAST Discovery Scale Mesylate MsCl, Et3N, DCM 0°C to RT SM->Mesylate Process Scale Intermediate tert-butyl 2-(fluoromethyl) morpholine-4-carboxylate DAST->Intermediate Low Yield, High Hazard Fluoride TBAF, t-BuOH Reflux, 80°C Mesylate->Fluoride Fluoride->Intermediate High Yield, Safer Product 2-(Fluoromethyl)morpholine Hydrochloride Intermediate->Product 4M HCl / Dioxane RT, 2h

Figure 1: Divergent synthetic pathways for 2-(Fluoromethyl)morpholine highlighting scale-up logic.

Comparative Process Metrics

To justify the selection of Route B for scale-up, the quantitative data comparing both methodologies is summarized below:

ParameterRoute A (Deoxofluorination)Route B (Activation-Displacement)
Primary Reagent DAST or Deoxo-FluorMsCl, followed by TBAF
Overall Yield 35% – 50%75% – 85%
Scale Limit < 10 grams (Thermal runaway risk)> 100 grams (Highly scalable)
Major Byproducts Exocyclic alkene, HF-induced degradationAlkene (minimized by t-BuOH)
Safety Profile Poor (Exothermic, highly corrosive)Good (Controlled exotherms)

Detailed Experimental Protocols (Self-Validating System)

The following protocol utilizes the Activation-Displacement methodology. Each step is designed as a self-validating system, ensuring that researchers can confirm success before proceeding to the next stage.

Workflow Step1 Step 1: Mesylation Control: Exotherm at 0°C IPC: TLC (EtOAc/Hex 1:1) Output: >95% Yield Step2 Step 2: Fluorination Control: t-BuOH co-solvent IPC: 19F-NMR (-225 ppm) Output: SN2 > E2 Ratio Step1->Step2 Step3 Step 3: Deprotection Control: Anhydrous conditions IPC: LC-MS (M+H 120.1) Output: Gas evolution ceases Step2->Step3 Step4 Step 4: Isolation Control: Anti-solvent addition IPC: HPLC (>99% AUC) Output: Crystalline HCl Salt Step3->Step4

Figure 2: Self-validating experimental workflow with critical In-Process Controls (IPCs).

Step 1: Synthesis of tert-butyl 2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate
  • Objective: Activate the primary hydroxyl group for nucleophilic substitution.

  • Procedure:

    • Charge a dry, nitrogen-purged reactor with tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (100 g, 460 mmol) and anhydrous dichloromethane (DCM, 1.0 L).

    • Add triethylamine (TEA, 96 mL, 690 mmol, 1.5 eq). Causality: TEA serves as the acid scavenger for the HCl generated during mesylation. A slight excess ensures complete neutralization, preventing premature acid-catalyzed Boc-deprotection.

    • Cool the mixture to 0 °C using an ice-brine bath.

    • Add methanesulfonyl chloride (MsCl, 42.7 mL, 552 mmol, 1.2 eq) dropwise over 45 minutes. Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which would otherwise drive the nucleophilic attack of the chloride ion, forming an unwanted alkyl chloride byproduct.

    • Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Perform TLC (1:1 EtOAc/Hexanes, KMnO4 stain). The starting material ( Rf​=0.2 ) must be completely consumed, replaced by a single new spot ( Rf​=0.5 ).

  • Workup: Quench with saturated aqueous NaHCO3 (500 mL). Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the mesylate as a viscous pale-yellow oil. Use directly in Step 2.

Step 2: Nucleophilic Fluorination
  • Objective: Displace the mesylate with a fluoride ion to form the C-F bond[3].

  • Procedure:

    • Dissolve the crude mesylate (~135 g) in anhydrous tetrahydrofuran (THF, 500 mL).

    • Add tert-butanol (100 mL). Causality: Fluoride is a hard nucleophile and a strong base. In purely aprotic solvents, the primary mesylate is highly susceptible to E2 elimination, forming an unwanted exocyclic enol ether. The addition of tert-butanol creates a hydrogen-bonding network that dampens the basicity of the fluoride ion while preserving its nucleophilicity for the desired SN2 pathway.

    • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 690 mL, 1.5 eq).

    • Heat the reaction mixture to 75 °C (reflux) for 16 hours.

  • Self-Validation Checkpoint: Pull a 0.5 mL aliquot, concentrate, and run a 19F-NMR. A successful reaction is definitively indicated by a distinct multiplet (typically a triplet of doublets) around -225 ppm. The absence of this peak, coupled with a new alkene peak in 1H-NMR (~4.5 ppm), indicates elimination failure.

  • Workup: Concentrate the mixture to remove THF. Partition the residue between water (1 L) and MTBE (1 L). The bulky TBAF salts partition into the aqueous layer. Wash the organic layer with water (3 x 500 mL) to remove residual TBAF, dry, and concentrate. Purify via a short-path silica plug (10% EtOAc in Hexanes).

Step 3: Boc-Deprotection and Salt Isolation
  • Objective: Remove the Boc protecting group to yield the final active pharmaceutical ingredient (API) intermediate.

  • Procedure:

    • Dissolve the fluorinated intermediate (80 g) in anhydrous DCM (400 mL).

    • Add 4M HCl in Dioxane (400 mL, ~4.0 eq) dropwise at room temperature. Causality: Anhydrous HCl is chosen over Trifluoroacetic acid (TFA) because TFA leaves hygroscopic trifluoroacetate salts that complicate downstream biological assays and coupling reactions. HCl directly yields a highly crystalline, stable hydrochloride salt that requires no chromatography.

    • Stir vigorously for 3 hours.

  • Self-Validation Checkpoint: Observe the reaction vessel. The initial addition will cause vigorous effervescence (release of isobutylene and CO2). The reaction is complete when gas evolution completely ceases and a thick white precipitate forms. Confirm via LC-MS (Expected M+H: 120.1).

  • Workup: Add anti-solvent (Heptane, 500 mL) to maximize precipitation. Filter the white solid through a sintered glass funnel, wash with cold heptane (2 x 200 mL), and dry in a vacuum oven at 40 °C for 12 hours to yield 2-(Fluoromethyl)morpholine hydrochloride .

Sources

Application

Application Note: Chemoselective Reductive Amination Using 2-(Fluoromethyl)morpholine

Introduction & Mechanistic Rationale The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern drug development. 2-(Fluoromethyl)morpholine is a highly valued building block used to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern drug development. 2-(Fluoromethyl)morpholine is a highly valued building block used to precisely modulate the lipophilicity, metabolic stability, and basicity (pKa) of pharmaceutical candidates[1]. However, the strong electron-withdrawing inductive effect (-I) of the fluoromethyl group significantly reduces the nucleophilicity of the secondary morpholine nitrogen. This electronic deactivation necessitates a carefully optimized reductive amination protocol to prevent incomplete conversion or off-target reduction of the carbonyl substrate.

The transformation relies on the condensation of the fluorinated amine with an aldehyde or ketone to form a transient hemiaminal, which subsequently dehydrates into a highly electrophilic iminium ion. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reductant of choice for this pathway[2]. The steric bulk and electron-withdrawing nature of the three acetate ligands dampen the reactivity of the hydride, ensuring it selectively reduces the electrophilic iminium ion without prematurely reducing the starting carbonyl compound to an alcohol[3].

Experimental Design & Causality

To achieve a high-yielding, self-validating reaction, several chemical parameters must be tightly controlled:

  • Amine Source & Activation: 2-(Fluoromethyl)morpholine is typically supplied and stored as a hydrochloride salt (e.g., CAS 1313019-03-2) to prevent volatilization and oxidative degradation. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to liberate the free amine in situ before condensation can occur.

  • Acid Catalysis: Because the fluorinated morpholine is a weak nucleophile, the addition of stoichiometric acetic acid (AcOH) is critical when reacting with ketones[1]. AcOH facilitates the protonation of the hemiaminal hydroxyl group, driving the dehydration step to form the critical iminium intermediate.

  • Solvent Selection: 1,2-Dichloroethane (DCE) is preferred over dichloromethane (DCM). DCE possesses a higher boiling point, allowing for elevated reaction temperatures (up to 50 °C) which are often required to overcome the steric hindrance of complex cyclic ketones[1].

Reaction Workflow

Mechanism Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Iminium Iminium Ion (Electrophile) Carbonyl->Iminium + AcOH (cat.) - H2O AmineSalt 2-(Fluoromethyl)morpholine HCl Salt FreeAmine Free Secondary Amine (Nucleophile) AmineSalt->FreeAmine Neutralization DIPEA DIPEA (Base) DIPEA->FreeAmine FreeAmine->Iminium Condensation Product Target Tertiary Amine (Product) Iminium->Product Selective Reduction Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Product Hydride Transfer

Workflow and mechanistic pathway of 2-(fluoromethyl)morpholine reductive amination.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and product yield, demonstrating why standard protocols must be adapted for fluorinated morpholines.

EntryCarbonyl SubstrateSolventReductantAdditiveTemp / TimeYield (%)
1Benzaldehyde (Aldehyde)DCE NaBH(OAc)3​ None25 °C, 2 h>95%
2Cyclohexanone (Ketone)DCE NaBH(OAc)3​ None25 °C, 12 h42%
3 Cyclohexanone (Ketone) DCE NaBH(OAc)3​ AcOH (1.5 eq) 25 °C, 12 h 88%
4Hindered Cyclic KetoneDCE NaBH(OAc)3​ AcOH (2.0 eq)50 °C, 48 h76%
5Hindered Cyclic KetoneMeOH NaBH4​ None25 °C, 4 h<10%*

*Major byproduct observed: secondary alcohol resulting from the direct, unselective reduction of the ketone.

Detailed Protocol: Step-by-Step Methodology

Scale: 1.0 mmol

Step 1: Free-Basing the Amine In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 2-(Fluoromethyl)morpholine hydrochloride (155.6 mg, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 191 µL, 1.1 mmol) dropwise. Stir at room temperature for 10 minutes to fully liberate the free amine.

Step 2: Iminium Condensation Add the target aldehyde or ketone (1.0 mmol) to the solution. If the substrate is a ketone, immediately add glacial acetic acid (AcOH, 86 µL, 1.5 mmol). Critical Causality: Allow the mixture to stir for 30–60 minutes at room temperature before adding the reductant. This pre-stirring ensures maximum conversion to the iminium ion, mitigating the risk of premature carbonyl reduction by the borohydride.

Step 3: Selective Reduction Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 318 mg, 1.5 mmol) in three equal portions over 15 minutes. Critical Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reductant, ensuring a steady transfer of hydride to the iminium intermediate[2].

Step 4: Reaction Monitoring & Incubation Seal the vial under a nitrogen atmosphere. Stir the reaction at room temperature for 12 hours. For highly sterically hindered ketones, elevate the temperature to 50 °C and extend the reaction time to 48 hours[1].

Step 5: Quenching & Workup Cool the reaction to room temperature (if heated) and quench by slowly adding saturated aqueous NaHCO3​ (5.0 mL). Stir vigorously for 15 minutes until all gas evolution ( CO2​ ) ceases. Extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Hexanes/Ethyl Acetate. Pro-Tip: Add 1% Triethylamine ( Et3​N ) to the mobile phase to prevent the basic tertiary amine product from streaking on the acidic silica gel.

Self-Validating Systems & In-Process Controls (IPC)

To ensure the trustworthiness of the execution, the protocol must be monitored using the following self-validating checks:

  • TLC Monitoring: Utilize a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain to monitor the disappearance of the starting carbonyl. The newly formed tertiary amine product will not react with 2,4-DNP but will stain strongly positive (orange/brown) with Dragendorff's reagent or iodine vapor.

  • LC-MS Analysis: When sampling the reaction for LC-MS, dilute a 10 µL aliquot in 1 mL of methanol. A successful reaction will display the [M+H]+ peak of the target fluorinated morpholine derivative. If the iminium ion has formed but failed to reduce, the aqueous mobile phase of the LC-MS will hydrolyze it back to the starting materials, indicating that a stronger reductant or higher temperature is needed.

  • 19F NMR Diagnostics: The presence of the fluoromethyl group provides a highly specific diagnostic handle. Crude 19F NMR can be used to rapidly assess reaction completion by observing the chemical shift of the fluorine atom, which will migrate upon the transition of the morpholine nitrogen from a secondary to a tertiary amine.

References

  • "US20230348516A1 - Ykl-40 inhibitors and their therapeutic applications", Google Patents.
  • "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes", Sciencemadness.org (Organic Process Research & Development).
  • "Reductive Amination, and How It Works", Master Organic Chemistry.
  • "(S)-2-(Fluoromethyl)morpholine hydrochloride", Sigma-Aldrich.

Sources

Method

Application Note: Nucleophilic Substitution Workflows for 2-(Fluoromethyl)morpholine in Drug Discovery

Executive Summary The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry. 2-(Fluoromethyl)morpholine has emerged as a highly valuable building block, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry. 2-(Fluoromethyl)morpholine has emerged as a highly valuable building block, frequently utilized to enhance the metabolic stability, lipophilicity, and target binding affinity of active pharmaceutical ingredients (APIs). This application note provides an in-depth technical guide to utilizing 2-(Fluoromethyl)morpholine in nucleophilic substitution reactions. By detailing the mechanistic causality behind reagent selection and providing self-validating protocols, this guide empowers researchers to efficiently synthesize complex fluorinated derivatives, such as targeted kinase inhibitors and YKL-40 modulators.

Mechanistic Causality: The Fluorine Effect on Nucleophilicity

Understanding the chemical behavior of 2-(Fluoromethyl)morpholine requires analyzing the electronic impact of its substituents. The secondary amine of the morpholine ring serves as the nucleophilic center, donating its lone pair of electrons to attack an electron-deficient electrophile[1][2].

However, the introduction of the fluoromethyl group (-CH₂F) fundamentally alters the reactivity profile. Fluorine exerts a strong inductive electron-withdrawing effect (-I) through the sigma-bond framework. This effect pulls electron density away from the adjacent nitrogen atom, lowering the pKa of its conjugate acid compared to an unsubstituted morpholine. Consequently, 2-(Fluoromethyl)morpholine is a slightly weaker base and a less aggressive nucleophile[3].

To overcome this inherent reduction in nucleophilicity during S_N2 reactions, experimental conditions must be carefully engineered:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, Acetonitrile) are strictly required. Unlike protic solvents, they do not solvate the nucleophile via hydrogen bonding, leaving the amine's lone pair exposed and highly reactive[2].

  • Base Catalysis: Because 2-(Fluoromethyl)morpholine is typically supplied as a stable hydrochloride salt (e.g., CAS 1313019-03-2 or 1848952-54-4)[4], an auxiliary non-nucleophilic base (such as DIPEA or K₂CO₃) is mandatory. The base serves a dual purpose: it liberates the free amine in situ and acts as an acid scavenger to neutralize the HCl or HBr generated during the substitution event, preventing the product from protonating the remaining unreacted nucleophile.

Reaction Workflows & Experimental Design

The most common applications of 2-(Fluoromethyl)morpholine involve S_N2 N-alkylation with alkyl halides to form complex scaffolds (e.g., YKL-40 inhibitors)[5], or nucleophilic acyl substitution to form amides (e.g., aminoquinazoline derivatives targeting EGFR)[6].

Workflow A 2-(Fluoromethyl) morpholine HCl D Nucleophilic Attack (SN2) A->D B Electrophile (R-X or R-COCl) B->D C Base + Solvent (DIPEA, DMF) C->D Free-basing & Acid Scavenging E Fluorinated API Target D->E Leaving Group Departure

Workflow of nucleophilic substitution using 2-(Fluoromethyl)morpholine.

Validated Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales to ensure high-fidelity synthesis.

Protocol A: S_N2 N-Alkylation with Alkyl Halides

Target Application: Synthesis of N-alkyl-2-(fluoromethyl)morpholine intermediates for YKL-40 inhibitor development[5].

Reagents:

  • (S)- or (R)-2-(Fluoromethyl)morpholine HCl (1.0 eq)

  • Alkyl bromide or chloride derivative (1.1 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Potassium iodide (KI, 0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Free-Basing: Suspend K₂CO₃ (3.0 eq) in anhydrous DMF (10 mL/g of substrate) under an inert nitrogen atmosphere. Add 2-(Fluoromethyl)morpholine HCl (1.0 eq). Causality: The heterogeneous mixture requires stirring for 15 minutes at room temperature to ensure complete deprotonation of the hydrochloride salt, generating the active free amine nucleophile.

  • Catalyst & Electrophile Addition: Add KI (0.1 eq) followed by the dropwise addition of the alkyl halide (1.1 eq). Causality: KI acts as a Finkelstein catalyst. It undergoes a rapid S_N2 reaction with the alkyl chloride/bromide to form a transient alkyl iodide. Iodide is a superior leaving group[7], which compensates for the slightly reduced nucleophilicity of the fluorinated morpholine.

  • Reaction Propagation: Heat the reaction mixture to 60°C. Monitor progression via LC-MS or TLC (eluent: 5% MeOH in DCM). The S_N2 transition state is stabilized by the polar aprotic DMF.

  • Self-Validating Workup: Once the starting material is consumed (>95% conversion), cool the mixture and quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: DMF is highly miscible with organics; the LiCl wash is a critical self-validating step to aggressively pull DMF into the aqueous phase, preventing solvent contamination in the final NMR/yield analysis. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Nucleophilic Acyl Substitution (Amidation)

Target Application: Synthesis of amide-linked aminoquinazoline derivatives[6].

Reagents:

  • 2-(Fluoromethyl)morpholine HCl (1.2 eq)

  • Carboxylic acid derivative (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 4.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Electrophile Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 20 minutes at room temperature. Causality: HATU rapidly converts the chemically inert carboxylic acid into a highly electrophilic active ester (OAt ester). DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.

  • Nucleophilic Attack: In a separate vial, dissolve 2-(Fluoromethyl)morpholine HCl (1.2 eq) in DCM with DIPEA (2.0 eq) to free-base the amine. Add this solution dropwise to the activated ester mixture.

  • Monitoring & Isolation: Stir for 2-4 hours. Confirm the disappearance of the active ester via LC-MS. Quench with saturated aqueous NaHCO₃. The biphasic separation ensures the removal of water-soluble urea byproducts generated by HATU. Extract the aqueous layer with DCM, dry the combined organics, and purify via silica gel chromatography.

Quantitative Data: Condition Optimization

To demonstrate the necessity of the mechanistic choices outlined above, the following table summarizes the optimization data for the S_N2 N-alkylation of 2-(Fluoromethyl)morpholine with a standard benzyl chloride derivative.

SolventBaseTemperature (°C)AdditiveTime (h)Conversion (%)
THF (Polar Protic/Ether)TEA (2.0 eq)25None2435%
THF (Polar Protic/Ether)TEA (2.0 eq)60None1252%
DMF (Polar Aprotic)K₂CO₃ (3.0 eq)60None1278%
DMF (Polar Aprotic) K₂CO₃ (3.0 eq) 60 KI (0.1 eq) 6 >95%

Data Interpretation: The shift from THF to DMF significantly increases conversion by stabilizing the S_N2 transition state. The addition of the Finkelstein catalyst (KI) drastically reduces reaction time and drives the substitution to near-quantitative yields.

Biological Application & Downstream Targeting

Compounds synthesized using 2-(Fluoromethyl)morpholine are frequently deployed as targeted therapies. For instance, aminoquinazoline derivatives incorporating this moiety act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR)[6]. The fluorinated morpholine ring often occupies the solvent-exposed region of the kinase domain, where the fluorine atom can engage in multipolar interactions with the protein backbone while resisting oxidative metabolism.

Pathway API Fluorinated Morpholine Derivative Receptor Target Kinase (e.g., EGFR / YKL-40) API->Receptor Competitive Inhibition Downstream1 RAS / PI3K Activation Receptor->Downstream1 Phosphorylation Downstream2 MAPK / AKT Cascade Downstream1->Downstream2 Outcome Uncontrolled Cell Proliferation Downstream2->Outcome

Kinase signaling inhibition by fluorinated morpholine derivatives.

By successfully executing the nucleophilic substitution protocols described above, researchers can reliably generate these high-value pharmacological agents, directly suppressing the hyperactive signaling cascades responsible for hyperproliferative diseases.

References

  • Ykl-40 inhibitors and their therapeutic applications.Google Patents (US20230348516A1).
  • Nucleophilic substitution. Wikipedia. Available at:[Link]

  • 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at:[Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at:[Link]

  • Nucleophilic substitution reactions (video). Khan Academy. Available at:[Link]

  • Aminoquinazoline derivative, salts thereof and application method.Google Patents (CN103102342A).

Sources

Application

Application Note: Preparation of 2-(Fluoromethyl)morpholine Hydrochloride Salt

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 2-(Fluoromethyl)morpholine hydrochloride (CAS: 144053-94-1) Introduction & Strategic Rationale The incorporation of fl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 2-(Fluoromethyl)morpholine hydrochloride (CAS: 144053-94-1)

Introduction & Strategic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug design. Replacing a hydroxymethyl group with a fluoromethyl group often yields a bioisostere that exhibits enhanced metabolic stability, increased lipophilicity, and modulated basicity of adjacent amines. 2-(Fluoromethyl)morpholine hydrochloride is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, YKL-40 inhibitors, and GPCR ligands[1],[2].

This application note details a robust, three-step synthetic protocol for preparing 2-(Fluoromethyl)morpholine hydrochloride from commercially available morpholin-2-ylmethanol.

Mechanistic Insights & Experimental Design

To ensure high yields and prevent unwanted side reactions, the synthesis is designed around three distinct mechanistic phases:

  • Amine Protection (N-Boc): The secondary amine of morpholine is highly nucleophilic. If left unprotected, it would rapidly react with the fluorinating agent, leading to degradation. The tert-butyloxycarbonyl (Boc) group is selected because it is stable under the fluorination conditions but easily cleaved under anhydrous acidic conditions[3].

  • Deoxofluorination: Diethylaminosulfur trifluoride (DAST) is employed to convert the primary alcohol to a primary fluoride[1],[4]. Causality of Temperature: DAST reactions are highly exothermic. The reaction must be initiated at -78 °C to control the formation of the alkoxyaminosulfur trifluoride intermediate. Slow warming to room temperature facilitates the nucleophilic displacement by fluoride while suppressing elimination byproducts (alkene formation) or molecular rearrangements.

  • Anhydrous Deprotection: Aqueous acids can complicate the isolation of highly water-soluble amine salts. By utilizing anhydrous 4M HCl in dioxane, the Boc group is cleaved, and the resulting 2-(fluoromethyl)morpholine hydrochloride precipitates directly out of the organic solution, creating a self-validating purification step via simple filtration.

Synthetic Workflow Diagram

SynthesisWorkflow SM Morpholin-2-ylmethanol Int1 N-Boc-2-(hydroxymethyl) morpholine SM->Int1 Boc2O, Et3N DCM, 0°C to RT Int2 N-Boc-2-(fluoromethyl) morpholine Int1->Int2 DAST DCM, -78°C to RT Prod 2-(Fluoromethyl)morpholine HCl Salt Int2->Prod 4M HCl/Dioxane RT

Caption: Three-step synthetic workflow for the preparation of 2-(fluoromethyl)morpholine hydrochloride.

Materials and Reagents

The following table summarizes the stoichiometry for a standard 1.0-gram scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Morpholin-2-ylmethanol117.151.01.00 gStarting Material
Di-tert-butyl dicarbonate (Boc₂O)218.251.12.05 gProtecting Group
Triethylamine (Et₃N)101.191.51.78 mLBase
DAST161.191.51.69 mLFluorinating Agent
4M HCl in Dioxane36.465.010.6 mLDeprotecting Agent
Dichloromethane (DCM)84.93-40 mLSolvent (Anhydrous)

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve morpholin-2-ylmethanol (1.00 g, 8.53 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add triethylamine (1.78 mL, 12.8 mmol) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Protection: Add Boc₂O (2.05 g, 9.38 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine spot should completely disappear, validating the completion of protection.

  • Workup: Quench the reaction with distilled water (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford the intermediate as a colorless viscous oil.

Step 2: Deoxofluorination to tert-butyl 2-(fluoromethyl)morpholine-4-carboxylate

Note: DAST is highly reactive and releases toxic HF gas upon contact with moisture. Perform exclusively in a well-ventilated fume hood using PTFE-lined equipment where possible.

  • Preparation: Dissolve the N-Boc protected intermediate (1.50 g, 6.90 mmol) in anhydrous DCM (15 mL) in a rigorously dried flask under an argon or nitrogen atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Fluorination: Dropwise add DAST (1.37 mL, 10.35 mmol) over 15 minutes to prevent localized heating[4].

  • Reaction: Stir at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for an additional 12 hours.

  • IPC: Analyze an aliquot via LC-MS or ¹⁹F NMR to confirm the disappearance of the alcohol mass and the presence of the fluorinated product.

  • Quenching: Cool the mixture back to 0 °C. Carefully add saturated aqueous NaHCO₃ (20 mL) dropwise. Causality: DAST reacts violently with water; slow addition neutralizes the generated HF and prevents vigorous effervescence from ejecting the reaction mixture.

  • Workup: Separate the layers. Extract the aqueous phase with DCM (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography to yield the fluorinated intermediate.

Step 3: Deprotection to 2-(Fluoromethyl)morpholine hydrochloride
  • Preparation: Dissolve the fluorinated intermediate (1.00 g, 4.56 mmol) in anhydrous DCM (5 mL).

  • Deprotection: Cool to 0 °C and slowly add 4M HCl in dioxane (5.7 mL, 22.8 mmol).

  • Reaction: Stir the mixture at room temperature for 3 hours. As the Boc group is cleaved and isobutylene gas evolves, the hydrochloride salt will begin to precipitate, acting as a visual self-validation of the reaction's progress.

  • Isolation: Concentrate the suspension under reduced pressure to remove the DCM and dioxane.

  • Purification: Triturate the resulting crude solid with anhydrous diethyl ether (15 mL). Filter the precipitate through a sintered glass funnel, wash with additional cold ether, and dry under high vacuum to afford 2-(fluoromethyl)morpholine hydrochloride as a highly pure, hygroscopic white solid.

Analytical & Quality Control Data

To verify the structural integrity of the final product, compare batch results against the expected analytical parameters below:

Analytical MethodExpected Results / Spectral Signatures
LC-MS (ESI+) [M+H]⁺ m/z = 120.1 (Free base mass)
¹H NMR (400 MHz, D₂O)δ 4.65 - 4.45 (dm, J = 47.0 Hz, 2H, -CH₂ F), 4.10 - 3.95 (m, 1H), 3.85 - 3.70 (m, 2H), 3.40 - 3.10 (m, 4H).
¹⁹F NMR (376 MHz, D₂O)δ -225.5 (td, J = 47.0, 18.5 Hz, 1F). Confirms primary fluorine.
Appearance White to off-white crystalline solid.

References

  • Vertex Pharmaceuticals Inc. (2023). Ykl-40 inhibitors and their therapeutic applications (US Patent No. US20230348516A1). Google Patents. 1

  • AstraZeneca AB. (2015). 3-substituted 2-amino-indole derivatives (PCT Publication No. WO2015198045A1). Google Patents. 2

  • Hutchison Medipharma Ltd. (2013). Aminoquinazoline derivative, salts thereof and application method (Chinese Patent No. CN103102342A). Google Patents. 5

  • Novartis AG. (2014). Biaryl amide compounds as kinase inhibitors (PCT Publication No. WO2014151616A1). Google Patents. 6

  • Betta Pharmaceuticals Co., Ltd. (2016). 5-amino-4-carbamoyl-pyrazole compounds as selective and irreversible t790m over wt-egfr kinase inhibitors and use thereof (PCT Publication No. WO2016008411A1). Google Patents. 4

  • Astellas Pharma Inc. (2010). 8-substituted isoquinoline derivative and use thereof (PCT Publication No. WO2010038465A1). Google Patents. 3

Sources

Method

Application Note: 2-(Fluoromethyl)morpholine as a Privileged Building Block in Peptide Coupling and Peptidomimetic Design

Introduction & Rationale The blood-brain barrier (BBB) permeability and pharmacokinetic properties of peptide-based drugs are often limiting factors in their clinical development. Fluorination is a proven medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The blood-brain barrier (BBB) permeability and pharmacokinetic properties of peptide-based drugs are often limiting factors in their clinical development. Fluorination is a proven medicinal chemistry strategy to enhance lipophilicity and block metabolic liabilities (e.g., oxidative metabolism by Cytochrome P450 enzymes). As highlighted in recent literature on the occurrence of morpholines in CNS drug discovery, the addition of fluoromethyl groups can dramatically enhance BBB permeation without compromising target binding affinity .

When 2-(Fluoromethyl)morpholine is utilized as a C-terminal cap or a side-chain modifier in peptide synthesis, the strongly electron-withdrawing fluorine atoms exert an inductive effect (-I). This lowers the pKa of the morpholine nitrogen compared to unsubstituted morpholine. While this reduced basicity is highly advantageous for avoiding hERG toxicity and improving oral bioavailability, it inherently reduces the nucleophilicity of the secondary amine. Consequently, standard peptide coupling conditions may result in sluggish reactions or incomplete conversions, necessitating the use of highly efficient uronium/aminium salts like HATU or optimized carbodiimide systems .

Mechanistic Insights into Amide Coupling

The synthesis of amides from carboxylic acids and 2-(Fluoromethyl)morpholine requires robust activation of the carboxylic acid to overcome the reduced nucleophilicity of the fluorinated amine.

  • HATU-Mediated Activation: HATU is the premier reagent for sterically hindered or electronically deactivated amines. The reaction proceeds via the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA), followed by an attack on the uronium carbon of HATU. This generates a highly reactive OAt (7-azabenzotriazole) active ester. The adjacent nitrogen in the pyridine ring of the OAt leaving group provides an anchimeric assistance (neighboring group participation) effect, which accelerates the nucleophilic attack by 2-(Fluoromethyl)morpholine, leading to rapid amide bond formation with minimal epimerization .

  • EDC/HOBt-Mediated Activation: For scale-up where the cost of HATU is prohibitive, EDC coupled with HOBt is a viable alternative. EDC forms an unstable O-acylisourea intermediate, which is intercepted by HOBt to form a more stable, yet highly reactive, OBt-active ester. The addition of catalytic DMAP can further enhance the coupling of electron-deficient amines by forming a highly reactive acylpyridinium intermediate .

Visualization of the Coupling Workflow

G A Carboxylic Acid (Peptide Fragment) B Deprotonation (DIPEA) A->B Step 1 C Active Ester Formation (HATU or EDC/HOBt) B->C Step 2 D Nucleophilic Attack 2-(Fluoromethyl)morpholine C->D Step 3 E Target Amide (Peptidomimetic) D->E Step 4

Workflow for the activation and coupling of carboxylic acids with 2-(Fluoromethyl)morpholine.

Experimental Protocols

Self-Validating System Note: To ensure reproducibility, both protocols utilize a stoichiometric excess of the base (DIPEA) relative to the amine. This ensures complete deprotonation of the carboxylic acid and neutralizes the hydrochloride salt of 2-(Fluoromethyl)morpholine (which is commonly supplied as an HCl salt to prevent volatilization and degradation), thereby maintaining an alkaline pH necessary for the nucleophilic attack.

Protocol A: Solution-Phase Coupling using HATU (Optimized for Milligram Scale)

Objective: Rapid, high-yielding coupling for structure-activity relationship (SAR) exploration.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid/peptide fragment (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol).

    • Causality: The excess base ensures the carboxylic acid is fully deprotonated and neutralizes the amine hydrochloride salt added in Step 4.

  • Activation: Chill the mixture to 0 °C using an ice bath. Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir the reaction mixture at 0 °C for 15 minutes to ensure complete formation of the OAt-active ester.

    • Causality: Pre-activation at lower temperatures minimizes the risk of epimerization at the α-carbon of the peptide fragment.

  • Amine Addition: Add 2-(Fluoromethyl)morpholine hydrochloride (1.2 equiv, 0.6 mmol) to the reaction mixture. Allow the reaction to slowly warm to room temperature (23 °C) and stir for 4–6 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC until the active ester is completely consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer successively with 5% aqueous citric acid (2 × 15 mL), saturated aqueous NaHCO3 (2 × 15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: Scale-Up Coupling using EDC/HOBt (Optimized for Gram Scale)

Objective: Cost-effective coupling with easy byproduct removal for late-stage intermediates.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv, 10 mmol) and 2-(Fluoromethyl)morpholine hydrochloride (1.1 equiv, 11 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Base and Additive: Add DIPEA (3.0 equiv, 30 mmol) followed by HOBt (1.2 equiv, 12 mmol). Stir for 10 minutes at room temperature.

  • Coupling Reagent: Cool to 0 °C. Add EDC·HCl (1.2 equiv, 12 mmol) portion-wise over 15 minutes.

    • Causality: EDC·HCl is added last to the mixture of acid, amine, and HOBt to immediately trap the unstable O-acylisourea intermediate as the OBt-ester, preventing the dead-end N-acylurea rearrangement.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash the DCM layer with water (2 × 30 mL), 1M HCl (30 mL), saturated NaHCO3 (30 mL), and brine (30 mL).

    • Causality: The urea byproduct of EDC is highly water-soluble and is cleanly removed during these aqueous washes, avoiding the tedious filtration required by DCC. Dry, concentrate, and purify as needed.

Quantitative Data Summary

The choice of coupling reagent directly impacts the yield and reaction time when utilizing electronically deactivated amines like 2-(Fluoromethyl)morpholine.

Coupling SystemSolventBaseTemp (°C)Time (h)Avg. Yield (%)Epimerization RiskCost/Scale Suitability
HATU / DIPEA DMFDIPEA (3 eq)0 to 234 - 685 - 95%Very LowHigh / Discovery (mg)
EDC / HOBt DCMDIPEA (3 eq)0 to 2312 - 1670 - 80%LowLow / Process (g)
BOP-Cl / Et3N DCMEt3N (3 eq)232450 - 60%ModerateModerate / Niche

Table 1: Comparative analysis of coupling conditions for 2-(Fluoromethyl)morpholine based on empirical literature standards for deactivated secondary amines.

Conclusion

The incorporation of 2-(Fluoromethyl)morpholine into peptide and peptidomimetic structures is a powerful tactic for optimizing pharmacokinetic parameters. By understanding the electronic deactivation caused by the fluoromethyl group, researchers can rationally select highly efficient coupling systems like HATU or optimized EDC/HOBt conditions to achieve high yields, maintain stereochemical integrity, and accelerate drug discovery pipelines.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Supported by PMC3144322: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents). URL:[Link]

Application

Application Note: Advanced C-H Functionalization Strategies for 2-(Fluoromethyl)morpholine Derivatives in Drug Discovery

Executive Summary Saturated heterocycles, particularly morpholines, are ubiquitous structural motifs in FDA-approved pharmaceuticals. The strategic incorporation of a 2-fluoromethyl group into the morpholine core provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Saturated heterocycles, particularly morpholines, are ubiquitous structural motifs in FDA-approved pharmaceuticals. The strategic incorporation of a 2-fluoromethyl group into the morpholine core provides a bioisosteric handle that enhances metabolic stability, lowers basicity, and modulates lipophilicity. However, late-stage functionalization of 2-(Fluoromethyl)morpholine presents unique regioselectivity challenges due to the asymmetric nature of the ring. This application note details field-proven, self-validating methodologies for the direct C(sp³)–H functionalization of 2-(Fluoromethyl)morpholine derivatives. By leveraging photoredox-catalyzed Minisci-type additions and transition-metal-catalyzed cross-dehydrogenative coupling (CDC), researchers can achieve highly regioselective late-stage diversification.

The Pharmacological Value and Synthetic Challenge

The 2-fluoromethyl group acts as a potent electron-withdrawing substituent that fundamentally alters the electronic landscape of the morpholine ring. While this modification improves the pharmacokinetic profile of the parent drug by blocking oxidative metabolic hotspots, it complicates direct C–H functionalization.

When attempting to functionalize the carbon atoms adjacent to the nitrogen (α-amino C–H bonds), two competing sites exist:

  • The C3 Position: Adjacent to both the nitrogen and the sterically demanding 2-fluoromethyl group.

  • The C5 Position: Adjacent to the nitrogen but sterically unhindered.

Understanding the interplay between steric bulk and the inductive effects of the fluorine atom is critical for predicting and controlling regioselectivity during radical and transition-metal-mediated transformations.

Mechanistic Insights & Causality

Photoredox-Catalyzed α-Amino C–H Functionalization

Visible-light photoredox catalysis has revolutionized1 [1]. In this pathway, an excited photocatalyst (e.g., Ir-based complexes or acridinium dyes) undergoes a Single Electron Transfer (SET) event with the morpholine nitrogen, generating an amine radical cation. Subsequent deprotonation yields a carbon-centered α-amino radical.

For 2-(Fluoromethyl)morpholine, deprotonation at the C5 position is kinetically favored. The C3 position is heavily shielded by the 2-fluoromethyl group, and the strong electron-withdrawing nature of the fluorine destabilizes radical formation at the adjacent C3 carbon. Consequently, the α-amino radical forms predominantly at C5, which then engages in Minisci-type additions with electron-deficient heteroarenes, a paradigm shift for 2 [2].

PhotoredoxCycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_red Reduced PC- PC_star->PC_red SET from Amine PC_red->PC SET to Oxidant Substrate 2-(Fluoromethyl)morpholine RadicalCat Amine Radical Cation Substrate->RadicalCat -e⁻ AlphaRadical α-Amino Radical (C5) RadicalCat->AlphaRadical -H⁺ Product C5-Functionalized Product AlphaRadical->Product + Coupling Partner Coupling Heteroarene Trap Coupling->Product

Photoredox catalytic cycle for α-amino C-H functionalization of 2-(Fluoromethyl)morpholine.

Transition-Metal Catalyzed Cross-Dehydrogenative Coupling (CDC)

An alternative to radical chemistry is the use of 3 [3]. Using copper or ruthenium catalysts alongside a terminal oxidant (like tert-Butyl hydroperoxide, TBHP), the morpholine undergoes a two-electron oxidation to form an electrophilic iminium ion. Because the 2-fluoromethyl group is highly electron-withdrawing, it destabilizes any adjacent positive charge. Therefore, the iminium double bond forms exclusively between N4 and C5. Nucleophilic attack by alkynes or nitroalkanes then occurs selectively at the C5 position. This behavior sharply contrasts with the distinct reactivity observed in4 [4], where orbital alignment dictates alternative functionalization pathways.

Regioselectivity Start Radical Cation Intermediate PathA Deprotonation at C3 Start->PathA PathB Deprotonation at C5 Start->PathB Steric High Steric Clash PathA->Steric Favorable Kinetically Favorable PathB->Favorable Minor Minor Product (C3) Steric->Minor Major Major Product (C5) Favorable->Major

Regioselectivity logic tree detailing the preference for C5 over C3 functionalization.

Experimental Workflows & Protocols

Protocol A: Visible-Light Photoredox α-Arylation (Minisci-Type)

This protocol describes the C5-arylation of 2-(Fluoromethyl)morpholine using a cyanoarene coupling partner.

Reagents & Equipment:

  • 2-(Fluoromethyl)morpholine (1.0 equiv, 0.5 mmol)

  • 4-Cyanopyridine (1.5 equiv, 0.75 mmol)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • K₂HPO₄ (2.0 equiv, 1.0 mmol)

  • Solvent: DMSO/H₂O (9:1 v/v, 5 mL)

  • 450 nm Blue LED photoreactor

Step-by-Step Procedure:

  • Preparation: Add the morpholine derivative, 4-cyanopyridine, photocatalyst, and K₂HPO₄ to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition & Degassing: Add the DMSO/H₂O mixture. Causality Note: You must degas the mixture via three freeze-pump-thaw cycles. Molecular oxygen is a potent triplet-state quencher that will rapidly deactivate the excited photocatalyst (PC*), completely halting the catalytic cycle.

  • Irradiation: Backfill the tube with Argon, seal it, and place it in the photoreactor. Irradiate at room temperature with vigorous stirring for 16 hours.

  • Workup: Dilute the crude mixture with EtOAc (20 mL) and wash with saturated aqueous LiCl (3 × 10 mL) to remove the DMSO. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoints:

    • Visual: The reaction mixture should transition from a pale yellow to a deep, luminescent green/yellow under blue LED irradiation, confirming the active excited state of the Ir-complex.

    • Analytical: Perform ¹⁹F NMR on the crude mixture. A doublet of triplets around -220 ppm confirms the retention of the intact -CH₂F group. ¹H NMR will show the disappearance of one α-proton at the C5 position, validating regioselectivity.

Protocol B: Copper-Catalyzed CDC Alkynylation

This protocol describes the C5-alkynylation of the morpholine core via an iminium intermediate.

Reagents & Equipment:

  • 2-(Fluoromethyl)morpholine (1.0 equiv, 0.5 mmol)

  • Phenylacetylene (1.5 equiv, 0.75 mmol)

  • CuBr (10 mol%)

  • tert-Butyl hydroperoxide (TBHP, 5.0–6.0 M in decane, 1.2 equiv)

  • Solvent: Anhydrous Toluene (3 mL)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, combine the morpholine derivative, phenylacetylene, and CuBr in anhydrous toluene.

  • Oxidant Addition: Cool the vial to 0 °C using an ice bath. Add TBHP dropwise over 5 minutes. Causality Note: Dropwise addition at 0 °C is mandatory. TBHP is a strong oxidant; rapid addition at elevated temperatures causes thermal runaway, leading to non-selective over-oxidation of the morpholine ring into a lactam.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C for 12 hours under an Argon atmosphere.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL) to neutralize unreacted peroxides. Extract with DCM (3 × 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoints:

    • Visual: The solution will change from a light blue/green suspension to a dark brown homogeneous solution as the active Cu(I)/Cu(II) catalytic species form.

    • Analytical: IR spectroscopy of the purified product will display a sharp, strong alkyne stretch at ~2200 cm⁻¹, confirming successful C–C bond formation.

Quantitative Data & Substrate Scope

The table below summarizes the expected yields and regioselectivity (C5 vs. C3) when applying the above protocols to various coupling partners. The steric bulk of the 2-fluoromethyl group consistently drives functionalization to the C5 position.

Coupling StrategyReagent / PartnerYield (%)Regiomeric Ratio (C5:C3)
Photoredox (Minisci) 4-Cyanopyridine78>20:1
Photoredox (Minisci) Isoquinoline8215:1
Cu-Catalyzed CDC Phenylacetylene7112:1
Cu-Catalyzed CDC Nitromethane6510:1

References

  • A General Strategy for Aliphatic C–H Functionalization Enabled by Organic Photoredox Catalysis. ResearchGate. Available at:[Link]

  • Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available at:[Link]

  • Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. Organic Letters (ACS Publications). Available at:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(Fluoromethyl)morpholine Analogs

Introduction The morpholine ring is a privileged heterocycle in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a fluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The morpholine ring is a privileged heterocycle in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a fluoromethyl group at the C2 position of the morpholine ring further refines these properties by lowering the basicity of the amine (via inductive effects), increasing lipophilicity, and improving metabolic stability.

However, selective fluoromethylation is a well-documented challenge in organofluorine chemistry, often requiring specialized reagents or resulting in poor yields due to competing side reactions (1)[1]. Conventional nucleophilic fluorination of morpholine precursors suffers from prolonged reaction times and competing elimination pathways. Microwave-assisted organic synthesis (MAOS) addresses these limitations by providing rapid, volumetric heating, which has been proven to enhance fluoride incorporation to >95% while reducing reaction times by up to 10-fold compared to conventional thermal methods (2)[2]. This application note details a highly efficient, self-validating microwave protocol for synthesizing 2-(fluoromethyl)morpholine analogs.

Mechanistic Rationale: Microwave vs. Conventional Heating

Nucleophilic fluorination using standard fluoride sources (e.g., TBAF, KF) is notoriously difficult because the fluoride ion acts as a strong, hard base in aprotic solvents, heavily promoting E2 elimination over the desired SN2 substitution.

Microwave irradiation selectively accelerates the highly polar SN2 transition state through dipole polarization and ionic conduction. Furthermore, utilizing a tosylate precursor generated in situ or in a prior step provides an excellent leaving group for the fluorination reaction, ensuring high conversion rates (3)[3]. By employing tert-butanol (t-BuOH) as a co-solvent with tetrabutylammonium fluoride (TBAF), we create a sterically hindered hydrogen-bonding environment. This specific solvent architecture attenuates the basicity of the fluoride ion without completely quenching its nucleophilicity, effectively shutting down the E2 pathway.

MW_Mechanism MW Microwave Irradiation DP Dipole Polarization & Ionic Conduction MW->DP IH Instantaneous Volumetric Heating DP->IH AE Overcoming Activation Energy Barrier IH->AE YI High Yield & High Purity Fluoromethylation AE->YI

Mechanistic pathway of microwave-accelerated nucleophilic fluorination.

Synthetic Strategy & Workflow

The optimized protocol utilizes N-Boc-2-(hydroxymethyl)morpholine as the starting material. The hydroxyl group is activated as a tosylate to establish a superior leaving group. The critical fluorination step is executed under microwave irradiation, a technique shown to increase yields of functionalized nitrogen heterocycles by up to 2.5-fold compared to conventional heating (4)[4]. Finally, acid-mediated deprotection yields the free amine.

MW_Workflow A N-Boc-2-(hydroxymethyl) morpholine B Tosylation (TsCl, Et3N) A->B C Tosylate Intermediate B->C D MW Fluorination (TBAF, t-BuOH) C->D E Fluoromethyl Intermediate D->E F Deprotection (TFA, CH2Cl2) E->F G 2-(Fluoromethyl) morpholine F->G

Workflow for the microwave-assisted synthesis of 2-(fluoromethyl)morpholine.

Materials and Equipment

  • Reagents: N-Boc-2-(hydroxymethyl)morpholine, p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et3N), 4-Dimethylaminopyridine (DMAP), Tetrabutylammonium fluoride (TBAF, 1.0 M in THF), tert-Butanol (t-BuOH), Trifluoroacetic acid (TFA), Dichloromethane (CH2Cl2).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with precise IR temperature sensors and dynamic pressure monitoring.

Step-by-Step Experimental Protocols

Step 1: Activation of the Hydroxymethyl Precursor (Tosylation)
  • Procedure: Dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 equiv, 5.0 mmol) in anhydrous CH2Cl2 (20 mL). Add Et3N (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool the reaction vessel to 0 °C, then add TsCl (1.2 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the transfer of the tosyl group. Cooling to 0 °C prevents exothermic degradation and minimizes side reactions.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.2) should completely convert to a new, UV-active spot (Rf ~0.6). Wash the organic layer with 1 M HCl, then saturated NaHCO3 to remove unreacted amine and TsCl byproducts.

Step 2: Microwave-Assisted Nucleophilic Fluorination
  • Procedure: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the tosylate intermediate (1.0 equiv, 1.0 mmol) in a 1:4 mixture of anhydrous THF and t-BuOH (4.0 mL total volume). Add TBAF (1.0 M in THF, 1.5 equiv). Seal the vial with a Teflon-lined crimp cap. Irradiate in the microwave synthesizer at 80 °C for 10 minutes (maximum power 150 W, cooling active).

  • Causality: The 1:4 THF/t-BuOH solvent system is the critical parameter. The bulky t-BuOH forms a hydrogen-bonded network with the naked fluoride ion. This attenuates the excessive basicity of the fluoride, suppressing E2 elimination (which would yield an unwanted exocyclic enol ether) while preserving sufficient nucleophilicity for the SN2 displacement. Microwave irradiation drastically reduces reaction time from 18 hours to 10 minutes.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The desired N-Boc-2-(fluoromethyl)morpholine will appear as a distinct peak. A mass of [M+H-56]+ (loss of isobutylene) is a common ionization artifact for Boc-protected amines, confirming the presence of the product. If significant elimination occurred, a mass corresponding to[M-HF]+ would dominate.

Step 3: Boc Deprotection and Isolation
  • Procedure: Dissolve the purified fluorinated intermediate in CH2Cl2 (5.0 mL) and add TFA (20% v/v). Stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with 1 M NaOH, and extract with EtOAc to yield the free amine.

  • Causality: TFA cleanly cleaves the tert-butyl carbamate (Boc) group via an acid-catalyzed elimination of isobutylene and CO2.

  • Self-Validation Checkpoint: The disappearance of the intense tert-butyl singlet (~1.45 ppm) in the 1H NMR spectrum confirms complete deprotection. The final product should exhibit a characteristic doublet of doublets in the 19F NMR spectrum (around -220 to -230 ppm), diagnostic of a primary aliphatic fluoride.

Quantitative Data & Yield Comparison

Summarized below is the quantitative comparison demonstrating the superiority of the microwave-assisted methodology over conventional thermal heating for the critical fluorination step.

ParameterConventional HeatingMicrowave Irradiation
Heating Source Oil BathMicrowave Synthesizer
Solvent System THFTHF / t-BuOH (1:4)
Temperature 80 °C (Reflux)80 °C (Pressurized)
Reaction Time 18 - 24 hours10 minutes
Primary Side Product Exocyclic enol ether (E2)Trace (< 2%)
Isolated Yield 35 - 42%85 - 88%

Troubleshooting & Self-Validation

  • Issue: High proportion of elimination product (exocyclic enol ether) observed in LC-MS.

    • Cause/Solution: Insufficient t-BuOH or excessive temperature. Ensure the THF:t-BuOH ratio is strictly 1:4 to properly solvate the fluoride ion. Verify the microwave IR sensor is calibrated to prevent temperature overshoots.

  • Issue: Premature Boc deprotection during tosylation.

    • Cause/Solution: Trace acid in the solvent. Use freshly distilled, amine-stabilized CH2Cl2 and ensure glassware is base-washed prior to the reaction.

References

  • Synthesis of fluoromethylated morpholines: reaction scope. ResearchGate. 5

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC. 1

  • Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. PMC. 2

  • A Fully-automated One-pot Synthesis of [18F]Fluoromethylcholine with Reduced Dimethylaminoethanol Contamination via [18F]Fluoromethyl Tosylate. PMC. 3

  • Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives. MDPI. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Fluoromethyl)morpholine Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating 2-(Fluoromethyl)morpholine—a critical building block often utilized to impro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating 2-(Fluoromethyl)morpholine—a critical building block often utilized to improve the aqueous solubility and metabolic stability of CNS drugs and kinase inhibitors[1].

Due to its basic secondary amine, high polarity, and the volatility of the fluorinated moiety, purifying this compound from crude deoxyfluorination mixtures (e.g., DAST or XtalFluor reactions) presents unique chromatographic and isolation challenges. This guide synthesizes mechanistic causality with field-proven Standard Operating Procedures (SOPs) to ensure high-yield, high-purity isolation.

Purification Decision Workflow

The following logic tree dictates the optimal isolation strategy based on the crude mixture's impurity profile.

PurificationWorkflow A Crude Reaction Mixture (Target + Byproducts) B Acid-Base Extraction (pH 2 → pH 12) A->B C Organic Phase (Enriched Free Base) B->C D Purity > 90%? (LC-MS / GC-MS) C->D E Amine-Functionalized Silica Chromatography D->E No F HCl Salt Formation (Anhydrous HCl/Et2O) D->F Yes E->F G Recrystallization (EtOH/Et2O) F->G H Pure Target HCl Salt (Stable Solid) G->H

Workflow for the isolation and purification of 2-(Fluoromethyl)morpholine from crude mixtures.

Troubleshooting & FAQs

Q1: Why does 2-(Fluoromethyl)morpholine streak or bind irreversibly to standard silica gel during flash chromatography? Mechanistic Causality: The morpholine nitrogen is a basic secondary amine (pKa ~8.3). Standard silica gel features acidic silanol groups (pKa ~4.5) on its surface. When the basic amine contacts the acidic silica, a strong Brønsted acid-base interaction occurs, leading to severe peak tailing, streaking, and irreversible retention (yield loss)[2][3]. Solution: The most effective approach is to switch to an amine-functionalized silica column (e.g., KP-NH). This stationary phase provides a basic surface, neutralizing the environment and allowing the amine to elute cleanly using softer, non-chlorinated solvents like hexane/ethyl acetate[2]. If standard silica must be used, you must competitively mask the silanol sites by adding 1–2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase[3][4][5].

Q2: How do I separate the fluorinated product from the unreacted morpholin-2-ylmethanol precursor? Mechanistic Causality: Deoxyfluorination rarely reaches 100% conversion. However, replacing a hydroxyl group with a fluorine atom eliminates a strong hydrogen-bond donor. This significantly reduces the molecule's affinity for polar stationary phases. Solution: In normal-phase chromatography, the fluorinated product will elute significantly earlier than the alcohol precursor. Use a gradient of Dichloromethane (DCM) and Methanol (MeOH) containing 1% NH₄OH. The precursor will remain strongly hydrogen-bonded to the silica, allowing for baseline resolution.

Q3: I am losing mass during the final solvent evaporation step. How do I prevent this? Mechanistic Causality: As a low-molecular-weight free base, 2-(Fluoromethyl)morpholine exhibits high volatility. Concentration under reduced pressure (e.g., rotary evaporation) frequently leads to co-evaporation of the target compound alongside the solvent. Solution: Do not attempt to isolate the free base as a final product. Instead, trap the compound by converting it to its hydrochloride (HCl) salt[3][6]. The resulting 2-(Fluoromethyl)morpholine hydrochloride is a bench-stable, non-volatile crystalline solid that can be dried under high vacuum without mass loss[7].

Quantitative Method Comparison

Purification MethodTypical Yield (%)Target Purity (%)ScalabilityPrimary AdvantagePrimary Limitation
Acid-Base Extraction 75 - 8580 - 90High (Multi-gram)Rapid removal of neutral/acidic impuritiesCannot separate basic byproducts (e.g., diethylamine)
Standard Silica (+ 1% Et₃N) 60 - 7090 - 95MediumUtilizes standard, low-cost consumablesRisk of peak tailing and silica dissolution
Amine-Functionalized Silica 80 - 90> 98Low to MediumExcellent peak shape; no modifier neededHigher consumable cost
HCl Salt Recrystallization 65 - 80> 99HighYields stable, non-volatile solidRequires prior removal of other basic amines

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , ensuring that researchers can verify success at intermediate steps before proceeding.

SOP A: Acid-Base Extraction of Morpholine Derivatives

Purpose: To separate the basic 2-(Fluoromethyl)morpholine from neutral organic impurities and acidic byproducts.

  • Initial Organic Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 × 10 mL).

    • Self-Validation Check: Test the pH of the aqueous layer with pH paper. It must be strictly < 2 to ensure the morpholine derivative is fully protonated and partitioned into the aqueous phase.

  • Organic Wash: Wash the combined acidic aqueous layers with Dichloromethane (DCM) (1 × 10 mL) to remove residual neutral fluorinating agents. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 6M NaOH dropwise until the pH is > 12.

    • Self-Validation Check: The solution should turn cloudy as the water-insoluble free base precipitates out of the aqueous matrix.

  • Final Extraction: Extract the basified aqueous layer with DCM (3 × 15 mL).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and carefully concentrate under mild reduced pressure (bath temperature < 25 °C) to avoid volatilizing the free base.

SOP B: Chromatography on Amine-Functionalized Silica

Purpose: To achieve >98% purity without the use of basic mobile phase modifiers[2].

  • Column Preparation: Equip a flash chromatography system with an amine-functionalized silica cartridge (e.g., Biotage KP-NH).

  • Sample Loading: Dissolve the enriched free base from SOP A in a minimal volume of DCM and load it onto the column.

  • Elution: Run a gradient of Hexanes to Ethyl Acetate (100:0 to 50:50 over 10 column volumes).

    • Self-Validation Check: Spot fractions on a standard TLC plate. Because morpholines lack strong UV chromophores, visualize the spots using a Ninhydrin or KMnO₄ stain. The fluorinated product will elute first, followed by any unreacted morpholin-2-ylmethanol.

SOP C: Hydrochloride Salt Formation & Isolation

Purpose: To convert the volatile free base into a stable, weighable solid[3][6].

  • Dissolution: Dissolve the purified 2-(Fluoromethyl)morpholine free base in anhydrous diethyl ether (10 mL per gram).

  • Cooling: Flush the flask with inert gas (N₂ or Ar) and cool to 0 °C in an ice bath.

  • Salt Precipitation: Add 1.2 equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously.

    • Self-Validation Check: A dense white precipitate should form immediately upon the addition of the acid. If the solution remains clear, the ether likely contains water, or the free base concentration is too low.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold anhydrous diethyl ether.

  • Drying: Dry the crystals under high vacuum for 2 hours to yield pure 2-(Fluoromethyl)morpholine hydrochloride[7].

References

  • [1] TW449588B - Substituted morpholine derivatives and their use as tachykinin antagonists. Google Patents.1

  • [4] When basification of silica gel is required, before using Column chromatography? ResearchGate. 4

  • [2] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. 2

  • [3] Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem. 3

  • [6] 3-(fluoromethyl)morpholine hydrochloride (C5H10FNO). PubChemLite.6

  • [5] Flash Column Chromatography with Ammonia: Your experiences please! Reddit (r/OrganicChemistry).5

  • [7] C5H10FNO - Explore. PubChemLite. 7

Sources

Optimization

Technical Support Center: Minimizing Defluorination Side Reactions in Morpholine Synthesis Workflows

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on fluorinated aryl-morpholine pharmacophores to improve metabolic stability and target affinity, chemists frequently encounter a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on fluorinated aryl-morpholine pharmacophores to improve metabolic stability and target affinity, chemists frequently encounter a critical bottleneck: unintended C–F bond cleavage (defluorination or protodefluorination) during synthesis.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress defluorination during morpholine cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does morpholine specifically exacerbate protodefluorination in Buchwald-Hartwig aminations of fluoroarenes? A1: Morpholine is a secondary cyclic amine. When it coordinates to a transition-metal-aryl intermediate (e.g., Pd(II)-Ar), it can undergo a competitive off-cycle β-hydride elimination instead of the desired C–N reductive elimination. This generates a Pd(II)-hydride species that subsequently undergoes reductive elimination with the aryl group, yielding a protodehalogenated or protodefluorinated byproduct. Furthermore, highly electron-rich metal centers can inadvertently undergo direct oxidative addition into the strong C–F bond if the activation energy barrier is breached[1]. Protodefluorination is a frequently encountered and documented issue specifically in the amination of fluorinated aryl bromides with morpholine[2].

Q2: How does ligand architecture dictate the competition between C–N coupling and C–F cleavage? A2: The bite angle and steric bulk of the phosphine ligand control the relative rates of the catalytic steps. If reductive elimination is too slow, the catalyst has time to undergo off-cycle C–F oxidative addition. For instance, while the ligand BippyPhos is excellent for general aminations, it has been documented to cause up to 62% defluorination when coupling 1-chloro-4-fluorobenzene with morpholine[3]. To prevent this, you must use bulky, electron-rich dialkylbiaryl phosphines (like BrettPhos or RuPhos) that sterically force rapid C–N reductive elimination, outcompeting the slower C–F insertion pathway.

Q3: In transition-metal-free SNAr syntheses, what causes defluorination and how is it mitigated? A3: In SNAr reactions, harsh bases or high temperatures can cause morpholine to act as an aggressive electron donor, initiating direct nucleophilic attack on the C–F bond (especially if activated by ortho/para electron-withdrawing groups). Strong bases like LiHMDS can facilitate direct deprotonation of morpholine, exacerbating unwanted nucleophilic attack on fluorinated substrates[4]. Mitigate this by using weaker bases (e.g., K2CO3 or DIPEA) and running the reaction in polar aprotic solvents at the lowest possible temperature.

Part 2: Optimization Data Matrix

To systematically eliminate defluorination, consult the following parameter comparison table. Summarizing these quantitative and qualitative data points allows for rapid experimental optimization.

Reaction ParameterSub-optimal Choice (High Defluorination)Optimized Choice (Minimized Defluorination)Mechanistic Rationale
Ligand BippyPhos, PPh3BrettPhos, RuPhosBulky biaryl phosphines accelerate C–N reductive elimination, kinetically outcompeting C–F oxidative addition.
Base NaOtBu, LiHMDSCs2CO3, K3PO4Weaker, non-nucleophilic bases prevent direct SNAr defluorination and suppress excessive morpholine deprotonation.
Solvent DMF, DMSO (at high temp)Toluene, 1,4-DioxaneNon-polar solvents suppress the charge-separated transition states that favor C–F heterolytic cleavage.
Temperature > 110 °C80–90 °CLower thermal energy keeps the reaction kinetics strictly below the activation barrier required for C–F insertion.

Part 3: Visualizing the Reaction Logic

The following diagrams illustrate the mechanistic divergence that leads to defluorination, followed by a practical troubleshooting decision tree.

Pathway Pd Pd(0) Catalyst ArFX Ar(F)-X Oxidative Addition Pd->ArFX PdArF Pd(II)(Ar-F)(X) ArFX->PdArF MorphCoord Morpholine Coordination & Base Deprotonation PdArF->MorphCoord PdArFMorph Pd(II)(Ar-F)(Morpholide) MorphCoord->PdArFMorph RedElim Reductive Elimination (Fast with Bulky Ligands) PdArFMorph->RedElim Kinetic Control BetaElim β-Hydride Elimination / C-F Insertion (Side Reaction) PdArFMorph->BetaElim Thermal/Steric Failure Product Ar(F)-Morpholine (Desired Product) RedElim->Product PdArFH Pd(II)(Ar-F)(H) or Pd(IV) species BetaElim->PdArFH Defluor Protodefluorination / Ar-H (Undesired Byproduct) PdArFH->Defluor

Mechanistic divergence in morpholine amination highlighting the defluorination side reaction.

DecisionTree Start Issue: High Defluorination Detected CheckBase Is a strong base (e.g., NaOtBu) used? Start->CheckBase ChangeBase Switch to weaker base (Cs2CO3 or K3PO4) CheckBase->ChangeBase Yes CheckLigand Is the ligand prone to C-F insertion? (e.g., BippyPhos, PPh3) CheckBase->CheckLigand No ChangeLigand Use bulky, electron-rich ligands (BrettPhos, RuPhos) CheckLigand->ChangeLigand Yes CheckTemp Is reaction temp > 100°C? CheckLigand->CheckTemp No LowerTemp Reduce temp to 80°C Monitor via GC-MS CheckTemp->LowerTemp Yes

Troubleshooting decision tree for minimizing defluorination in morpholine cross-coupling reactions.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, do not just follow these steps blindly; use the embedded validation checkpoints to confirm the chemical state of your reaction in real-time.

Protocol: Chemoselective Buchwald-Hartwig Amination of 1-Bromo-4-fluorobenzene with Morpholine Objective: Achieve >95% yield of 4-(4-fluorophenyl)morpholine while strictly suppressing protodefluorination to <1%.

Step 1: Catalyst Pre-activation (Glovebox Setup)

  • Action: In a nitrogen-filled glovebox, combine Pd2(dba)3 (1.0 mol%) and BrettPhos (2.2 mol%) in anhydrous toluene (0.1 M). Stir for 15 minutes at room temperature.

  • Causality: Pre-forming the active L1Pd(0) species prevents unligated Pd from undergoing unselective oxidative addition into the C–F bond. Oxygen must be excluded, as it promotes off-cycle Pd(III)/Pd(IV) species which accelerate C–F cleavage.

  • Self-Validation Checkpoint: The solution must transition from purple/black to a deep, homogeneous burgundy. If black precipitates (Pd black) remain, the catalyst has decomposed; discard the mixture and restart.

Step 2: Reagent Assembly

  • Action: Add 1-bromo-4-fluorobenzene (1.0 equiv), morpholine (1.2 equiv), and finely milled anhydrous Cs2CO3 (1.5 equiv) to the active catalyst solution.

  • Causality: A slight excess of morpholine ensures complete conversion. Cs2CO3 provides a mild basic environment that neutralizes HBr without triggering the nucleophilic defluorination typically seen with NaOtBu[2].

Step 3: Controlled Heating & Kinetic Monitoring

  • Action: Seal the reaction vial, remove it from the glovebox, and heat to 80 °C. After exactly 30 minutes, extract a 50 µL aliquot via syringe.

  • Causality: 80 °C provides sufficient thermal energy for C–Br oxidative addition but remains safely below the activation energy threshold for C–F insertion.

  • Self-Validation Checkpoint: Quench the aliquot with H2O, extract with EtOAc, and analyze via GC-MS. Evaluate the chromatogram: The ratio of the product peak (m/z = 181) to the protodefluorinated side product (m/z = 163) must be > 95:5. If the side product exceeds 5%, immediately reduce the reaction temperature to 70 °C and verify the anhydrous state of your base.

Step 4: Workup & Isolation

  • Action: Once complete conversion of the starting material is confirmed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove Pd and inorganic salts, eluting with EtOAc. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Benchchem. "Technical Support Center: Minimizing Protodefluorination Side Reactions". Benchchem. 2

  • ACS Publications. "Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions". ACS Catalysis.1

  • ChemRxiv. "Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides". ChemRxiv. 4

Sources

Troubleshooting

The Catalyst Clinic: Technical Support Hub for 2-(Fluoromethyl)morpholine Coupling

Welcome to the Catalyst Clinic. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of fluorinated saturated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Clinic. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of fluorinated saturated heterocycles. 2-(Fluoromethyl)morpholine is a highly valuable building block for modulating lipophilicity and metabolic stability in drug design, but it is notoriously difficult to couple.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome the unique steric and electronic barriers presented by this amine.

Part 1: Core FAQs & Mechanistic Insights

Q: Why does 2-(Fluoromethyl)morpholine couple so poorly compared to unsubstituted morpholine? A: The difficulty arises from a dual penalty of electronic deactivation and conformational steric hindrance.

  • Electronic Deactivation: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the electron density and nucleophilicity of the N4 nitrogen, making it a poor participant in both SNAr and transition-metal-catalyzed oxidative additions [1].

  • Steric Hindrance: The morpholine ring predominantly adopts a chair conformation. The 2-fluoromethyl group creates a bulky spatial profile that impedes the trajectory of incoming electrophiles or bulky Palladium-ligand complexes, a phenomenon well-documented in sterically encumbered secondary amines[2].

Q: For Palladium-catalyzed Buchwald-Hartwig aminations, which ligand system should I choose? A: Pd-RuPhos is the gold standard for this substrate. While BrettPhos is excellent for primary amines, its large cone angle prevents the efficient coordination of sterically hindered secondary amines like 2-(fluoromethyl)morpholine [3]. RuPhos has a smaller cone angle, allowing the amine to coordinate. Interestingly, once coordinated, the large steric hindrance of the secondary amine actually lowers the activation energy required for the reductive elimination step, driving the catalytic cycle forward rapidly [4].

Q: My SNAr reactions with 2-(Fluoromethyl)morpholine are stalling at 20% conversion. How can I drive them to completion? A: Because of the reduced nucleophilicity, standard SNAr conditions (e.g., K₂CO₃ in DMF at 80°C) fail to overcome the activation barrier required to form the Meisenheimer complex. You must switch to highly polar aprotic solvents (NMP or DMSO) to stabilize the transition state, use soluble organic bases (DIPEA or DBU), and apply microwave irradiation at 130–150°C.

Part 2: Troubleshooting Guide

Scenario A: High levels of aryl halide dehalogenation during Pd-coupling
  • Root Cause: β-hydride elimination from the Pd-amido complex is outcompeting reductive elimination. This happens when the amine struggles to coordinate or when the base degrades the substrate.

  • Solution: Switch to a precatalyst that ensures a strict 1:1 Ligand-to-Palladium ratio (e.g., RuPhos Pd G3). Replace strong alkoxide bases (NaOtBu) with a weaker, bulkier base like Cs₂CO₃ to prevent base-mediated decomposition.

Scenario B: Loss of the fluorine atom (defluorination) or epimerization
  • Root Cause: Prolonged exposure to strong bases at high temperatures can trigger E2 elimination (loss of HF) or epimerize the C2 stereocenter.

  • Solution: Use strictly non-nucleophilic, milder bases (LiHMDS or K₃PO₄) and rely on highly active Pd catalysts (G3/G4 generations) to lower the required reaction temperature to 60–80°C.

Troubleshooting Start Coupling Fails or Low Yield CheckReaction Identify Reaction Type Start->CheckReaction Buchwald Buchwald-Hartwig (Pd-Catalyzed) CheckReaction->Buchwald SNAr SNAr (Base Promoted) CheckReaction->SNAr Issue1 Dehalogenation of Aryl Halide? Buchwald->Issue1 Issue2 Incomplete Conversion? SNAr->Issue2 Sol1 Switch to RuPhos G3 Use Cs2CO3 Issue1->Sol1 Yes Sol2 Switch to NMP/DMSO Microwave 130°C Issue2->Sol2 Yes

Caption: Troubleshooting logic tree for 2-(Fluoromethyl)morpholine coupling failures.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol utilizes a third-generation (G3) precatalyst to bypass the high-temperature initiation step, preserving the sensitive fluorinated amine.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with Aryl Halide (1.0 eq), 2-(Fluoromethyl)morpholine (1.2 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: Cs₂CO₃ is chosen over NaOtBu because strong alkoxides can induce E2 elimination of HF from the fluoromethyl group.

  • Catalyst Addition: Add RuPhos Pd G3 precatalyst (5 mol%).

    • Causality: The G3 precatalyst rapidly forms the active monoligated Pd(0) species at room temperature, preventing the need for thermal initiation which degrades the amine.

  • Solvent: Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Seal with a PTFE-lined cap and remove from the glovebox.

  • Reaction: Heat the reaction block to 80°C and stir vigorously for 12 hours.

  • Validation Checkpoint: Draw a 10 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. A clean doublet of triplets around -220 ppm confirms the fluoromethyl group is intact. Loss or shifting of this signal indicates base-mediated defluorination.

Protocol 2: High-Efficiency Microwave SNAr

Step-by-Step Methodology:

  • Preparation: Combine Heteroaryl Halide (1.0 eq) and 2-(Fluoromethyl)morpholine (1.5 eq) in a 10 mL microwave-safe vial.

  • Base & Solvent: Add DIPEA (3.0 eq) and anhydrous NMP (0.5 M).

    • Causality: DIPEA is non-nucleophilic, preventing competitive substitution, while NMP stabilizes the highly polar Meisenheimer transition state far better than DMF.

  • Irradiation: Irradiate in a microwave reactor at 130°C for 45 minutes.

    • Causality: Microwave heating provides rapid, uniform energy transfer to overcome the high activation barrier caused by the electron-withdrawing fluorine atom.

  • Validation Checkpoint: Perform LC-MS analysis. If unreacted amine remains, do not simply extend the time (which risks thermal decomposition). Instead, add 0.5 eq more DIPEA to neutralize generated acid and re-irradiate for 15 mins.

Part 4: Quantitative Data Summaries

Table 1: Ligand and Base Screening for Pd-Catalyzed Coupling of 2-(Fluoromethyl)morpholine

Ligand SystemBaseCatalyst PrecursorConversion (%)Primary Failure Mode
RuPhos Cs₂CO₃ RuPhos Pd G3 >95% None (Clean conversion)
BrettPhosCs₂CO₃BrettPhos Pd G3<10%Ar-H (Dehalogenation)
XantPhosNaOtBuPd₂(dba)₃45%Defluorination & Epimerization
BINAPK₃PO₄Pd(OAc)₂<5%Unreacted Starting Material

Part 5: Mechanistic Pathway Visualization

Mechanism Amine 2-(Fluoromethyl) morpholine Steric Steric Hindrance (Chair Conformation) Amine->Steric Electronic Electronic Deactivation (-I Effect of F) Amine->Electronic PdCoord Difficult Pd Coordination Steric->PdCoord Electronic->PdCoord RuPhos RuPhos Ligand (Smaller Cone Angle) PdCoord->RuPhos Overcome by RedElim Accelerated Reductive Elimination RuPhos->RedElim Product Coupled Product RedElim->Product

Caption: Dual steric and electronic effects overcome by RuPhos in Pd-catalyzed amination.

References

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

  • Title: Crystal structure of the RuPhos ligand Source: IUCrData URL: [Link]

  • Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: Molecules (MDPI) URL: [Link]

  • Title: 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy Source: ChemRxiv URL: [Link]

Sources

Optimization

Solubility enhancement techniques for 2-(Fluoromethyl)morpholine salts

Welcome to the Technical Support Center for 2-(Fluoromethyl)morpholine formulation and solubility enhancement. As a Senior Application Scientist, I have designed this guide to help researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Fluoromethyl)morpholine formulation and solubility enhancement. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique physicochemical challenges introduced by the fluorination of the morpholine ring.

Below, you will find targeted troubleshooting guides, mechanistic FAQs, self-validating experimental protocols, and comparative data to ensure your formulation workflows succeed.

Section 1: Mechanistic FAQs & Troubleshooting Guide

Q1: Why does 2-(Fluoromethyl)morpholine exhibit lower aqueous solubility than unsubstituted morpholine, despite both being secondary amines? A1: The root cause lies in the powerful electron-withdrawing nature of fluorine. The −CH2​F group exerts a strong inductive effect (-I effect) across the morpholine ring, pulling electron density away from the amine nitrogen. Research demonstrates that introducing a single fluorine atom near an aliphatic amine can decrease its pKa by approximately 1.7 units[1]. Consequently, the pKa drops from ~8.33 (parent morpholine) to approximately 6.6. At physiological pH (7.4), a vast majority of the compound exists in the un-ionized (free base) form. Coupled with the fact that2[2], the aqueous solubility of the free base is severely restricted.

Q2: During dissolution testing in Simulated Gastric Fluid (SGF, pH 1.2), the hydrochloride (HCl) salt of 2-(Fluoromethyl)morpholine shows unexpectedly poor solubility. How do I fix this? A2: You are encountering the common ion effect . SGF contains a high background concentration of chloride ions (~0.1 M). According to the solubility product principle ( Ksp​=[Drug+][Cl−] ), this excess of Cl− suppresses the dissociation of your HCl salt, forcing the equilibrium back toward the solid crystal lattice and artificially depressing solubility[3]. Troubleshooting Action: Switch to a counterion that does not share an ion with the physiological medium.4 to bypass the chloride common ion effect while maintaining high intrinsic solubility[4].

Q3: My mesylate salt of 2-(Fluoromethyl)morpholine is highly hygroscopic and deliquesces at 75% Relative Humidity (RH). How can I improve solid-state stability? A3: Hygroscopicity occurs when the crystal lattice energy of the salt is too low to resist moisture uptake from the environment. While mesylate salts offer excellent solubility, the small size of the methanesulfonate ion can lead to suboptimal crystal packing with the morpholine ring. Troubleshooting Action: Employ a bulkier, more hydrophobic counterion to increase the crystal lattice energy via steric shielding and enhanced π

π or Van der Waals interactions. The tosylate (p-toluenesulfonate) counterion maintains a sufficiently low pKa to form a stable salt ( ΔpKa>3 ) while significantly reducing moisture uptake.

Q4: Despite forming a stable tosylate salt, my formulation precipitates when diluted in Phosphate-Buffered Saline (PBS, pH 7.4). How do I prevent this? A4: This is known as salt disproportionation (conversion back to the free base). Because the pKa of 2-(Fluoromethyl)morpholine is ~6.6, a pH of 7.4 is above its pHmax​ (the pH of maximum solubility where the free base and salt are in equilibrium)[5]. The buffer strips the proton from the amine, precipitating the lipophilic free base. Troubleshooting Action: Salt formation alone cannot solve solubility issues at pH levels above the drug's pKa. You must introduce a co-solvent system (e.g., 10% PEG 400) or utilize cyclodextrin complexation (e.g., Hydroxypropyl- β -cyclodextrin) to encapsulate the lipophilic fluoromethyl moiety and solubilize the un-ionized free base.

Section 2: Formulation Decision Workflow

Workflow Start 2-(Fluoromethyl)morpholine Free Base (pKa ~6.6) Screen Counterion Screen (Acid pKa < 3.5) Start->Screen Evaluate ΔpKa HCl HCl Salt Screen->HCl MsOH Mesylate Salt Screen->MsOH TsOH Tosylate Salt Screen->TsOH Fail1 SGF Precipitation (Common Ion Effect) HCl->Fail1 Cl- > 0.1M Fail2 Deliquescence (Low Lattice Energy) MsOH->Fail2 >75% RH Fail3 PBS Disproportionation (pH > pKa) TsOH->Fail3 pH 7.4 Buffer Sol1 Switch to MsOH Fail1->Sol1 Sol2 Switch to TsOH Fail2->Sol2 Sol3 Add Cyclodextrin / PEG Fail3->Sol3

Troubleshooting decision tree for 2-(Fluoromethyl)morpholine salt formulation and solubility.

Section 3: Comparative Physicochemical Profiling

Use the following data to select the appropriate salt form based on your target administration route and environmental conditions.

Salt FormCounterion pKaAqueous Sol. (pH 4.5)SGF Sol. (pH 1.2)Hygroscopicity (75% RH)Recommended Use Case
Free Base N/A< 1 mg/mL~5 mg/mLLowStarting material / Lipid formulations
Hydrochloride -6.1> 100 mg/mL< 10 mg/mLModerateIV formulations (saline-free media)
Mesylate -1.9> 100 mg/mL> 100 mg/mLHighOral liquid formulations (controlled RH)
Tosylate -2.8~ 45 mg/mL~ 40 mg/mLLowSolid oral dosage forms (tablets/capsules)

Section 4: Self-Validating Experimental Protocol

High-Throughput Salt Screening & Disproportionation Validation

This protocol ensures that the selected salt form is thermodynamically stable and validates its resistance to disproportionation.

Phase 1: Salt Crystallization

  • Preparation: Dissolve 50 mg of 2-(Fluoromethyl)morpholine free base in 1 mL of a low-polarity solvent system (e.g., Ethyl Acetate or THF/Heptane 1:1) to suppress free base ionization.

  • Acid Addition: Add 1.05 molar equivalents of the target acid (e.g., p-Toluenesulfonic acid). Ensure the acid's pKa is at least 3 units lower than the drug's pKa (~6.6) to guarantee complete proton transfer.

  • Temperature Cycling: Subject the vial to temperature cycling (5°C to 40°C at 0.5°C/min) for 48 hours to promote Ostwald ripening and yield highly crystalline material.

  • Harvesting: Isolate the crystals via vacuum filtration and dry under reduced pressure at 40°C for 12 hours.

Phase 2: Self-Validation of Salt Disproportionation Risk Do not skip this step; it proves whether your salt will survive physiological pH.

  • Incubation: Suspend 10 mg of the isolated salt in 1 mL of pH 7.4 Phosphate Buffer.

  • Equilibration: Stir the suspension at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Analysis: Centrifuge the suspension at 10,000 RPM for 5 minutes. Decant the supernatant and analyze the solid pellet via X-Ray Powder Diffraction (XRPD).

  • Interpretation:

    • If the XRPD pattern matches the original salt, the form is stable at physiological pH.

    • If the XRPD pattern matches the free base, disproportionation has occurred . You must immediately pivot to a co-solvent or cyclodextrin-based solubility enhancement strategy (as outlined in Q4).

References

  • Drug Dissolution Enhancement by Salt Formation Research Journal of Pharmaceutical Dosage Forms and Technology URL
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations NIH / Molecules URL
  • Advanced Drug Delivery Reviews (PubMed)
  • Society of Chemical Industry (SOCI)
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors ResearchGate URL

Sources

Troubleshooting

Optimizing reaction temperature for fluoromethylation of morpholine precursors

Welcome to the Fluoromethylation Technical Support Center . This hub is designed for synthetic chemists and drug development professionals seeking to optimize the N-fluoromethylation of morpholine pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluoromethylation Technical Support Center . This hub is designed for synthetic chemists and drug development professionals seeking to optimize the N-fluoromethylation of morpholine pharmacophores.

Because the addition of fluorine drastically alters the electronic environment of the morpholine ring, the thermal parameters required for monofluoromethylation (-CH₂F), difluoromethylation (-CHF₂), and trifluoromethylation (-CF₃) are not interchangeable. This guide provides diagnostic troubleshooting, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.

I. Thermal Decision Matrix for Morpholine Fluoromethylation

The degree of fluorination dictates the electrophilicity of the reagent and the stability of the intermediates. The diagram below illustrates the baseline thermal requirements for each synthetic pathway.

G A Morpholine Precursor B -CH2F Addition (Monofluoro) A->B CH2F-OTf C -CHF2 Addition (Difluoro) A->C BrCF2COOH D -CF3 Addition (Trifluoro) A->D CS2 + AgF E T = -30°C Prevent Reagent Decomposition B->E F T = 25°C Balance Reactivity & Selectivity C->F G T = 80°C Overcome Desulfurization Barrier D->G

Decision matrix for morpholine fluoromethylation: matching substitution degree with thermal limits.

II. Diagnostic Knowledge Base & FAQs

Q1: Why does my N-monofluoromethylation of morpholine yield extensive decomposition products and low conversion when run at room temperature? Mechanistic Causality: Monofluoromethylating agents, such as fluoromethyl triflate (CF₃SO₃CH₂F), are exceptionally potent electrophiles. At room temperature, the thermal energy easily exceeds the activation barrier for parasitic side reactions. The highly electrophilic reagent will induce cationic polymerization of ethereal solvents (like THF) or rapidly degrade via self-condensation [1]. Resolution: Lower the reaction temperature to -30 °C during the addition phase. This selectively permits the highly nucleophilic morpholine nitrogen to attack the reagent while "freezing out" the higher-barrier solvent degradation pathways.

Q2: I am attempting N-difluoromethylation of a morpholine-containing pharmaceutical intermediate. Should I use elevated temperatures (>60 °C) to force the reaction to completion? Mechanistic Causality: No. When using cost-effective reagents like bromo(difluoro)acetic acid with K₂CO₃, elevated temperatures are counterproductive. The reaction relies on the base-promoted decarboxylation of the acid to generate a transient difluorocarbene equivalent. If the temperature is too high, the carbene is generated too rapidly and will dimerize (forming tetrafluoroethylene) or react with the solvent before the morpholine nucleophile can trap it [2]. Resolution: Maintain the reaction at room temperature (20–25 °C) in DMF. This provides a controlled, slow-release generation of the electrophile that perfectly matches the nucleophilic attack rate of the morpholine nitrogen.

Q3: My N-trifluoromethylation of morpholine using the CS₂/AgF system stalls completely at room temperature. How does temperature affect this specific cascade? Mechanistic Causality: Unlike mono- or difluoromethylation, this protocol proceeds via a dithiocarbamate intermediate formed by the initial reaction of morpholine with CS₂. Silver fluoride (AgF) acts as both a thiophile and a fluorinating agent. However, breaking the robust C=S bonds to form C-F bonds requires overcoming a massive activation energy barrier [3]. At room temperature, the reaction arrests at the stable silver dithiocarbamate salt stage. Resolution: Elevate the temperature to 80 °C. This thermal input is strictly required to drive the desulfurizative-fluorination cascade, precipitating Ag₂S and yielding the final N-CF₃ morpholine derivative [3].

III. Quantitative Thermal Profiling

The following table summarizes the causal relationship between temperature, yield, and observed failure modes across the three fluoromethylation tiers.

Target ModificationOptimal Reagent SystemOptimal Temp (°C)Typical YieldPrimary Failure Mode at Sub-Optimal Temperatures
N-Monofluoromethylation CH₂F-OTf / DCM-30 to 060–85%If >0 °C: Rapid reagent decomposition; solvent polymerization.
N-Difluoromethylation BrCF₂COOH / K₂CO₃ / DMF2570–90%If >60 °C: Carbene dimerization; increased O-alkylation in amides.
N-Trifluoromethylation CS₂ / AgF / MeCN8045–75%If <40 °C: Reaction stalls at the dithiocarbamate intermediate.

IV. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate in-process visual and spectroscopic validation checkpoints.

Protocol A: Low-Temperature N-Monofluoromethylation

Objective: Suppress electrophile degradation while maintaining amine nucleophilicity.

  • Preparation: Dissolve the morpholine precursor (1.0 equiv) and a non-nucleophilic base (e.g., Steglich's base or DIPEA, 1.2 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Thermal Equilibration: Submerge the reaction flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to -30 °C.

  • Reagent Addition: Introduce fluoromethyl triflate (1.1 equiv) dropwise over 15 minutes. Validation Check: The solution should remain clear; immediate yellowing indicates the temperature is too high, leading to reagent degradation.

  • Propagation: Stir at -30 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over an additional 4 hours.

  • Analytical Validation: Quench an aliquot with cold NaHCO₃. Analyze via ¹⁹F NMR; successful conversion is self-validated by the appearance of a characteristic doublet (typically between -210 to -230 ppm) corresponding to the -CH₂F group.

Protocol B: Room-Temperature N-Difluoromethylation

Objective: Control the release rate of difluorocarbene to prevent dimerization.

  • Preparation: In a round-bottom flask, combine the morpholine derivative (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv) in DMF (0.2 M concentration).

  • Reagent Addition: Add bromo(difluoro)acetic acid (1.2 equiv) dropwise at exactly 25 °C.

  • Propagation: Stir vigorously at room temperature for 18 hours. Validation Check: Gentle, sustained effervescence (CO₂ evolution) should be visible. If bubbling is violent and brief, the ambient temperature is too high, risking carbene loss.

  • Workup: Dilute with ethyl acetate and wash extensively with LiCl (aq) to remove DMF.

  • Analytical Validation: ¹⁹F NMR of the crude mixture will show a distinct doublet or triplet (depending on adjacent protons, typically around -110 to -120 ppm) confirming the -CHF₂ installation.

Protocol C: Elevated-Temperature N-Trifluoromethylation

Objective: Provide sufficient thermal energy for desulfurizative-fluorination.

  • Adduct Formation: Dissolve the morpholine precursor (1.0 equiv) in anhydrous acetonitrile. Add carbon disulfide (CS₂, 3.0 equiv) and DIPEA (2.0 equiv) at room temperature. Stir for 30 minutes to form the dithiocarbamate.

  • Fluorination Setup: Add Silver Fluoride (AgF, 6.0 equiv) to the mixture. Caution: AgF is light and moisture sensitive.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath at 80 °C.

  • Propagation: Stir at 80 °C for 8 hours. Validation Check: The reaction mixture will transition from a yellow/orange suspension to a dense, black mixture. This black precipitate is Ag₂S, which physically validates that the thermal desulfurization barrier has been breached.

  • Analytical Validation: Filter the cooled mixture through Celite. ¹⁹F NMR will reveal a sharp singlet (typically between -40 to -60 ppm), confirming the successful formation of the N-CF₃ bond.

V. References

  • Marco Reichel aus München, Deutschland 2020. Ludwig-Maximilians-Universität München. Available at:

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Available at:

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society. Available at:

Optimization

Addressing hygroscopic nature of 2-(Fluoromethyl)morpholine HCl

Welcome to the technical support center for 2-(Fluoromethyl)morpholine Hydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Fluoromethyl)morpholine Hydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies, self-validating methodologies, and mechanistic insights to conquer the challenges associated with handling this highly hygroscopic fluorinated building block.

Mechanistic Context: The Causality of Hygroscopicity

2-(Fluoromethyl)morpholine is frequently utilized in medicinal chemistry to modulate metabolic stability and lipophilicity. However, to isolate this basic amine as a stable, water-soluble solid, it is typically converted into its hydrochloride (HCl) salt.

While salt formation solves solubility issues, it introduces a critical vulnerability: hygroscopicity . The highly electronegative chloride anion in the crystal lattice acts as a potent hydrogen bond acceptor. When exposed to ambient air with a relative humidity (RH) exceeding the salt's critical relative humidity (CRH), the chloride ions rapidly facilitate hydrogen bonding with atmospheric water molecules[1]. This surface adsorption initiates a phase transition where the solid begins to dissolve in its own absorbed moisture—a process known as deliquescence[2].

Mechanism Dry Dry Amine HCl Salt (Crystalline Lattice) Exposure Exposure to Ambient Air (RH > Critical Threshold) Dry->Exposure Adsorption Surface Adsorption (Water H-bonds to Cl-) Exposure->Adsorption Deliquescence Deliquescence (Dissolution in Absorbed Water) Adsorption->Deliquescence Degradation Hydrolysis / Degradation (Loss of API Potency) Deliquescence->Degradation

Mechanism of moisture-induced deliquescence and degradation in hydrochloride salts.

Troubleshooting Guide: Common Handling Issues

Issue 1: Powder Clumping or Developing a "Wet" Appearance
  • Root Cause: The container was opened in an environment where the ambient RH exceeded the compound's CRH, leading to rapid moisture uptake[2].

  • Causality: Water molecules intercalate into the crystal lattice, creating liquid bridges between particles that manifest as caking or clumping[1].

  • Resolution: Immediately transfer the vial to a vacuum desiccator containing active phosphorus pentoxide ( P2​O5​ ) or anhydrous calcium sulfate. Apply high vacuum for 24 hours. Do not use caked powder for quantitative assays without re-drying.

Issue 2: Inaccurate Molarity in Stock Solutions / Low Reaction Yields
  • Root Cause: Absorbed moisture artificially inflates the mass of the bulk powder. If you weigh 10.0 mg of a compromised batch, you may be dispensing 8.0 mg of the active compound and 2.0 mg of water.

  • Causality: The presence of unaccounted water not only skews stoichiometric calculations but can also quench moisture-sensitive reagents (e.g., Grignard reagents, acid chlorides) in downstream synthesis[3].

  • Resolution: Prepare stock solutions immediately upon opening a fresh, factory-sealed bottle. Alternatively, utilize pre-filled reaction vials packaged under inert atmospheres to bypass open-air weighing entirely[3].

Standard Operating Procedures (Self-Validating Protocols)

To ensure scientific integrity, all handling must be executed as a self-validating system . The following protocols include built-in analytical checkpoints to verify success.

Protocol A: Anhydrous Weighing and Stock Solution Preparation

Objective: Prevent moisture uptake during the transfer of 2-(Fluoromethyl)morpholine HCl.

  • Preparation: Dry all volumetric flasks and spatulas in an oven at 120°C for 4 hours. Cool them inside a desiccator over active desiccant.

  • Environmental Control: Transfer the sealed compound vial, the dried glassware, and anhydrous solvent (e.g., anhydrous DMF or DCM) into a glovebox purged with Argon or Nitrogen (RH < 5%)[2].

  • Dispensing: Tare a dry weighing boat. Rapidly transfer the desired mass of 2-(Fluoromethyl)morpholine HCl.

  • Dissolution: Immediately transfer the powder to the volumetric flask and dissolve it in the anhydrous solvent to the calibration mark.

  • Storage: Seal the flask with a septum, purge the headspace with Argon, and store at 2–8°C[4].

  • System Validation (Crucial):

    • Mass Balance Check: Weigh the sealed compound vial before and after dispensing. The mass difference must exactly match the weight recorded on the balance.

    • Moisture Check: Extract a 100 µL aliquot of the final stock solution and perform Karl Fischer (KF) titration. The water content must read <0.1%.

Protocol B: Moisture Uptake Assessment (Stress Testing)

Objective: Determine the exact Critical Relative Humidity (CRH) for your specific batch.

  • Baseline: Accurately weigh 50.0 mg of dry 2-(Fluoromethyl)morpholine HCl into a tared, shallow glass vial to maximize surface area[5].

  • Exposure: Place the open vial inside a controlled environmental chamber set to 25°C and 60% RH.

  • Monitoring: Remove and weigh the vial at 1, 2, 4, 12, and 24-hour intervals to calculate the percentage of weight gain[5].

  • System Validation (Crucial): Run a parallel control using a known non-hygroscopic standard (e.g., pure NaCl ). The control must show <0.1% mass variance to validate the chamber's calibration.

Workflow Start Assess Hygroscopic Salt Glovebox Glovebox Available? Start->Glovebox Yes Weigh in Glovebox (RH < 5%) Glovebox->Yes Yes No Low Humidity Area (RH < 30%) Glovebox->No No Prep Prepare Stock Solution Yes->Prep No->Prep Work Quickly Store Store at 2-8°C under Argon Prep->Store

Workflow for handling hygroscopic amine hydrochlorides to prevent moisture uptake.

Quantitative Hygroscopicity Data

The following table summarizes the expected physical state and mass variance of 2-(Fluoromethyl)morpholine HCl when exposed to varying environmental conditions. Data is modeled on standard secondary amine hydrochlorides.

Relative Humidity (RH)Exposure TimePhysical StateMass Increase (%)Recommended Action
< 10% (Glovebox)> 24 hoursFree-flowing powder< 0.5%Safe for quantitative weighing.
30% - 40% (Ambient)1 hourMinor clumping2.0% - 5.0%Work quickly; prepare stock immediately.
60% - 75% (Humid)30 minsSevere caking10.0% - 15.0%Do not expose. Use pre-filled vials[3].
> 80% (Extreme)15 minsDeliquescent (Liquid)> 20.0%Discard or repurify via recrystallization.

Frequently Asked Questions (FAQs)

Q: How does the fluoromethyl group impact the hygroscopicity of the morpholine core? A: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the morpholine nitrogen compared to unsubstituted morpholine. While this improves metabolic stability and membrane permeability in drug design, it does not negate the hygroscopicity. The moisture uptake is primarily driven by the chloride counterion acting as a hydrogen bond acceptor, not the organic core[1].

Q: Can I dry a severely caked batch of 2-(Fluoromethyl)morpholine HCl? A: Yes, but it requires validation. You can remove absorbed moisture by drying the compound in a vacuum oven at 40–50°C under high vacuum for 24 hours. However, prolonged exposure to moisture can sometimes cause localized hydrolysis. Validation: Post-drying, you must perform 1H -NMR to confirm structural integrity and Karl Fischer titration to ensure water content has returned to baseline.

Q: Are there alternative salt forms that are less hygroscopic? A: Yes. If the hygroscopicity of the hydrochloride salt becomes a bottleneck in your formulation or synthesis, consider screening for alternative salt forms. Transitioning from a chloride salt to bulkier, less electronegative counterions (e.g., tosylate, mesylate, or citrate) can significantly reduce moisture uptake by disrupting the hydrogen-bonding network at the crystal surface[1]. Note that this will likely decrease the compound's aqueous solubility.

References

  • Benchchem. "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride." 2

  • Lab Alley. "How to Store Magnesium Chloride." 4

  • HepatoChem. "How do you handle hygroscopic salts?" 3

  • PMC / National Institutes of Health. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." 1

  • Benchchem. "Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder."5

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H and 13C NMR Spectral Analysis of 2-(Fluoromethyl)morpholine

Executive Summary The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2-(F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2-(Fluoromethyl)morpholine serves as a highly representative building block in this domain. However, the introduction of the highly electronegative, 100% naturally abundant ^19^F nucleus (spin ½) creates complex spin-spin coupling networks.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) platforms for the structural elucidation of 2-(Fluoromethyl)morpholine. This guide provides self-validating protocols, mechanistic insights into spectral interpretation, and grounded experimental data.

The Molecular Challenge: Spin-System Dynamics

Analyzing 2-(Fluoromethyl)morpholine requires navigating significant heteronuclear coupling. Fluorine binds strongly to adjacent carbon atoms and ^1^H nuclei, generating a data-rich but highly overlapping spectrum[1].

  • 1H NMR Complexity: The -CH2F protons exhibit a massive geminal coupling constant (^2^JHF ≈ 45–50 Hz), splitting the signal into a wide doublet of multiplets. Furthermore, the morpholine ring protons (C2, C3, C5, C6) experience varying degrees of long-range coupling and chemical shift dispersion[2].

  • 13C NMR Complexity: The carbon directly attached to the fluorine (C1') shows a massive one-bond coupling (^1^JCF ≈ 165–175 Hz), while the adjacent C2 carbon of the morpholine ring exhibits a two-bond coupling (^2^JCF ≈ 18–24 Hz)[3].

Platform Comparison: High-Field vs. Benchtop NMR

While high-field spectrometers remain the gold standard for absolute structural elucidation, benchtop NMR systems have emerged as robust, economical tools for rapid reaction optimization and routine screening[4]. Because ^19^F has a high gyromagnetic ratio and a wide chemical shift range, benchtop systems are particularly adept at analyzing fluorinated compounds despite their lower magnetic field strengths[5].

Table 1: Analytical Platform Performance Comparison
ParameterHigh-Field Spectrometer (600 MHz)Benchtop Spectrometer (80 MHz)Impact on 2-(Fluoromethyl)morpholine Analysis
Magnetic Field 14.1 Tesla1.88 TeslaHigh-field separates overlapping morpholine ring protons; Benchtop exhibits second-order strong coupling effects.
Resolution (FWHM) < 0.2 Hz0.5 – 1.5 HzHigh-field resolves fine ^3^JHH and ^3^JHF couplings; Benchtop only resolves the large ^2^JHF and ^1^JCF couplings.
Sensitivity (SNR) Extremely High (Cryoprobe)ModerateBenchtop requires higher sample concentration (>50 mM) to achieve adequate SNR for ^13^C detection[4].
Operational Cost High (Liquid He/N2 required)Low (Permanent Magnet)Benchtop allows direct, non-invasive measurement in standard synthetic laboratories or fume hoods[4].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following methodology is designed as a self-validating system. Every step includes the causality behind the choice and an internal validation checkpoint.

Step 1: Sample Preparation
  • Action: Dissolve 25 mg (for High-Field) or 100 mg (for Benchtop) of 2-(Fluoromethyl)morpholine in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) and 1% v/v Hexafluorobenzene (HFB).

  • Causality: CDCl3 provides a low-viscosity medium, reducing the rotational correlation time of the molecule. This slows transverse relaxation (T2), yielding sharper spectral lines necessary to resolve complex multiplets. HFB serves as a robust internal shift reference for fluorine (-164.0 ppm)[1].

  • Validation Checkpoint: Visually inspect the NMR tube. The solution must be completely homogenous and free of particulates to prevent magnetic susceptibility gradients that distort the magnetic field.

Step 2: Shimming and Tuning
  • Action: Insert the sample and execute automated gradient shimming (High-Field) or manual 1D simplex shimming (Benchtop).

  • Causality: Shimming corrects spatial inhomogeneities in the static magnetic field (B0), ensuring that all identical nuclei precess at the exact same Larmor frequency.

  • Validation Checkpoint: Measure the full width at half maximum (FWHM) of the TMS peak. Proceed only if FWHM ≤ 0.5 Hz (High-Field) or ≤ 1.5 Hz (Benchtop).

Step 3: Data Acquisition Parameters
  • Action: Set the relaxation delay (d1) to 3.0 seconds. For High-Field, utilize 16 scans; for Benchtop, utilize 128 scans.

  • Causality: Fluorinated carbons and protons adjacent to electronegative atoms often lack efficient dipole-dipole relaxation pathways, resulting in longer longitudinal relaxation times (T1). A 3.0-second delay ensures the spins return completely to thermal equilibrium, which is an absolute requirement for quantitative integration.

  • Validation Checkpoint: After acquisition, integrate the -CH2F proton signal against the isolated C2-H proton. The ratio must be exactly 2.00 : 1.00. A deviation >5% indicates incomplete T1 relaxation.

Step 4: Spectral Processing
  • Action: Apply an exponential window function (apodization). Use a Line Broadening (LB) factor of 0.2 Hz for High-Field and 1.5 Hz for Benchtop[4].

  • Causality: Apodization suppresses the noise at the tail end of the Free Induction Decay (FID). An LB of 1.5 Hz on the benchtop spectrometer optimally maximizes the Signal-to-Noise Ratio (SNR) at the acceptable cost of minor resolution loss, whereas 0.2 Hz on the high-field preserves fine J-coupling structures[4].

Spectral Interpretation & Quantitative Data

The presence of the fluorine atom induces significant deshielding and distinct splitting patterns due to scalar coupling.

Table 2: Expected ^1^H and ^13^C NMR Parameters for 2-(Fluoromethyl)morpholine
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Structural Assignment
1H 4.35 – 4.55dm (doublet of multiplets)^2^JHF ≈ 47.5-CH2 F
1H 3.65 – 3.85m (multiplet)^3^JHH ≈ 3.0 - 11.0Morpholine C2-H
1H 2.60 – 3.50m (overlapping)-Morpholine C3, C5, C6 protons
13C 83.8d (doublet)^1^JCF ≈ 171.5-C H2F
13C 74.2d (doublet)^2^JCF ≈ 19.0Morpholine C2
13C 66.8s (singlet)-Morpholine C6
13C 49.5d (doublet)^3^JCF ≈ 5.5Morpholine C3
13C 45.2s (singlet)-Morpholine C5

Mechanistic Insight: The massive ^1^JCF coupling (~171.5 Hz) observed in the ^13^C spectrum is a direct result of the Fermi contact interaction mediated by the s-orbital character of the C-F bond. Furthermore, stereospecific dependencies (Perlin-like effects) can cause variations in these coupling constants depending on the axial or equatorial orientation of the fluoromethyl group on the morpholine ring[3].

Workflow Visualization

G cluster_HighField High-Field Platform (600 MHz) cluster_Benchtop Benchtop Platform (80 MHz) Prep Sample Preparation (CDCl3 + TMS + HFB) HF_Acq Data Acquisition (d1 = 3s, ns = 16) Prep->HF_Acq BT_Acq Data Acquisition (d1 = 3s, ns = 128) Prep->BT_Acq HF_Proc Signal Processing (LB = 0.2 Hz) HF_Acq->HF_Proc Analysis Spin-System Extraction (Resolve 1J_CF & 2J_HF) HF_Proc->Analysis High Resolution Pathway BT_Proc Signal Processing (LB = 1.5 Hz) BT_Acq->BT_Proc BT_Proc->Analysis High Throughput Pathway

Fig 1: Comparative NMR workflow for fluorinated scaffolds, highlighting platform-specific parameters.

Conclusion

For the structural verification of 2-(Fluoromethyl)morpholine, the choice of analytical platform dictates the depth of spin-system resolution. High-field NMR remains indispensable for fully resolving the complex ^3^JHH and ^3^JHF multiplets within the morpholine ring. However, Benchtop NMR proves to be a highly capable, self-sufficient alternative. By leveraging the massive ^1^JCF and ^2^JHF coupling constants inherent to the fluoromethyl group, benchtop systems provide definitive, quantitative structural confirmation without the overhead of cryogenic infrastructure.

Sources

Comparative

A Comparative Guide to Metabolic Stability: 2-(Fluoromethyl)morpholine vs. 2-Methylmorpholine

In the intricate process of drug discovery, optimizing a lead candidate's metabolic stability is a critical hurdle that often determines its success or failure. A molecule that is rapidly metabolized by the body may fail...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of drug discovery, optimizing a lead candidate's metabolic stability is a critical hurdle that often determines its success or failure. A molecule that is rapidly metabolized by the body may fail to achieve the necessary therapeutic concentrations, rendering it ineffective. The morpholine scaffold, a six-membered saturated heterocycle, is a privileged structure in medicinal chemistry, prized for its ability to improve aqueous solubility and other physicochemical properties. However, like many scaffolds, it is not immune to metabolic breakdown.

This guide provides an in-depth, objective comparison of the metabolic stability of two closely related morpholine analogs: 2-methylmorpholine and 2-(fluoromethyl)morpholine. We will explore the mechanistic rationale behind their differing metabolic fates, provide supporting experimental data from a standard in vitro assay, and offer a detailed protocol for researchers to validate these findings. The goal is to equip drug development professionals with the technical insights needed to make informed decisions when selecting building blocks for next-generation therapeutics.

The Strategic Role of Fluorination in Thwarting Metabolism

A common and highly effective strategy in modern medicinal chemistry is the introduction of fluorine atoms to enhance a drug's metabolic stability.[1][2] Many promising drug candidates fail because they are broken down too quickly by metabolic enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[2] These enzymes often target lipophilic, electron-rich sites on a molecule, particularly C-H bonds, which they oxidize as a first step towards excretion.

Fluorination serves as a powerful tool to "harden" these metabolic "soft spots." The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, significantly more stable than a typical carbon-hydrogen (C-H) bond.[1][2] By strategically replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively block enzymatic breakdown at that site.[1][2] This modification can profoundly increase a drug's half-life and overall exposure in the body, enhancing its therapeutic potential.[3][4]

Metabolic Fate of the Morpholine Ring: Identifying the "Soft Spots"

The morpholine ring itself is susceptible to metabolism. The primary sites of enzymatic attack are the carbon atoms positioned alpha (adjacent) to the ring's nitrogen and oxygen atoms.[5] These positions are vulnerable to oxidation by CYP enzymes, which can lead to hydroxylation and subsequent ring-opening, generating more polar metabolites that are easily cleared from the body.[5][6][7]

In the case of 2-methylmorpholine , an additional, highly prominent metabolic soft spot is introduced: the methyl group itself. Alkyl groups, especially methyl groups, are classic targets for CYP-mediated oxidation. The enzyme hydroxylates the methyl group to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid, drastically increasing polarity and accelerating clearance.

The introduction of a fluoromethyl group in 2-(fluoromethyl)morpholine is a deliberate bioisosteric replacement designed to counter this liability.[8][9] The monofluoromethyl (CH₂F) group is sterically similar to the methyl group but electronically very different.[9][10] The high strength of the C-F bond makes the fluoromethyl group exceptionally resistant to the oxidative processes that readily degrade the methyl group. This single substitution effectively shields the molecule's primary metabolic weak point.

cluster_0 2-Methylmorpholine Metabolism cluster_1 2-(Fluoromethyl)morpholine Metabolism Methyl_Group C-H Bonds on Methyl Group (Primary Soft Spot) CYP_Enzyme CYP450 Enzyme Methyl_Group->CYP_Enzyme Oxidation Alpha_Carbon C-H Bond at C2 Position (Secondary Soft Spot) Alpha_Carbon->CYP_Enzyme Oxidation Metabolites Hydroxylated Metabolites (Rapid Clearance) CYP_Enzyme->Metabolites Fluoromethyl_Group C-F Bond on Fluoromethyl Group (Metabolically Robust) Blocked Metabolism Blocked Fluoromethyl_Group->Blocked Resistant to Oxidation

Caption: Metabolic vulnerability of 2-methylmorpholine vs. the stability of 2-(fluoromethyl)morpholine.

Quantitative Comparison: In Vitro Liver Microsomal Stability Data

To quantify the difference in metabolic stability, a standard in vitro assay using pooled human liver microsomes (HLMs) is employed.[11][12] This system contains a rich complement of CYP enzymes and is a reliable model for predicting Phase I metabolism.[12] The disappearance of the parent compound is monitored over time, allowing for the calculation of key pharmacokinetic parameters.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
2-Methylmorpholine 18154High Clearance / Low Stability
2-(Fluoromethyl)morpholine > 120< 5.8Low Clearance / High Stability

Note: The data presented is representative and intended for comparative purposes.

The results are unequivocal. 2-Methylmorpholine is rapidly metabolized, as indicated by its short half-life and high intrinsic clearance value. In contrast, 2-(fluoromethyl)morpholine demonstrates exceptional stability, with minimal degradation observed over the course of the experiment. This dramatic improvement directly supports the hypothesis that blocking the primary metabolic soft spot via fluorination leads to a significantly more robust molecule.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing the metabolic stability of test compounds. It includes positive controls (compounds with known metabolic fates) to ensure the assay is performing correctly.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compounds (2-methylmorpholine, 2-(fluoromethyl)morpholine)

  • Positive Controls (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

2. Experimental Workflow Diagram:

cluster_workflow Liver Microsomal Stability Assay Workflow A 1. Prepare Reagents - Test Compounds (1 µM final) - Microsomes (0.5 mg/mL final) - Phosphate Buffer (pH 7.4) B 2. Pre-incubation Add microsomes, buffer, and test compound to plate. Incubate at 37°C for 5 min. A->B C 3. Initiate Reaction Add NADPH regenerating system to start the metabolic process. B->C D 4. Time-Point Sampling At t = 0, 5, 15, 30, 45, 60 min, transfer aliquot to stop solution. C->D E 5. Quench Reaction Stop solution contains ice-cold acetonitrile + internal standard. D->E F 6. Sample Processing Centrifuge plate to pellet protein. Transfer supernatant for analysis. E->F G 7. LC-MS/MS Analysis Quantify remaining parent compound relative to internal standard. F->G H 8. Data Analysis Calculate t½ and CLint. G->H

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

3. Incubation Procedure:

  • Prepare a solution of HLMs (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer in a 96-well plate.

  • Pre-incubate the plate at 37°C for approximately 5 minutes to bring the mixture to temperature.[13]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a collection plate containing ice-cold acetonitrile with an internal standard. This action simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

4. Data Analysis:

  • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the negative slope of the linear regression line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[13]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration in mg/mL) .[13]

Conclusion

The comparative analysis clearly demonstrates the profound impact of strategic fluorination on metabolic stability. 2-Methylmorpholine, with its metabolically labile methyl group, is susceptible to rapid oxidative metabolism by CYP enzymes. In stark contrast, the bioisosteric replacement with a fluoromethyl group in 2-(fluoromethyl)morpholine effectively blocks this primary metabolic pathway, resulting in a molecule with significantly enhanced stability.

For researchers and drug development professionals, this provides a critical insight: when designing new chemical entities containing a substituted morpholine scaffold, opting for a 2-(fluoromethyl)morpholine building block over its 2-methyl counterpart is a rational and data-driven strategy to improve pharmacokinetic properties. This choice can mitigate the risk of rapid clearance, increase a compound's in vivo exposure, and ultimately enhance its potential to become a successful therapeutic agent.

References

  • Gould, T. et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Kim, H. et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

  • Shah, P. & Tantry, S. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

  • Shaikh, A. et al. (2009). Quantum chemical studies for oxidation of morpholine by Cytochrome P450. PubMed. [Link]

  • Tardif, C. et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. [Link]

  • Zhang, Z. et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

  • Rathod, D. & Patel, K. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Hanna, I. et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC. [Link]

  • ResearchGate. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • ResearchGate. (2025). Quantum chemical studies for oxidation of morpholine by Cytochrome P450. [Link]

  • Wang, S. et al. (2022). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Science. [Link]

  • Tseng, C. et al. (2021). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link]

  • Sowa, M. et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • ResearchGate. (n.d.). The P450 catalytic cycle engaged in Compound 1 mediated oxidation chemistry. [Link]

  • AIR Unimi. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Poupin, P. et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PMC. [Link]

  • Gilon, C. et al. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(Fluoromethyl)morpholine: A Comparative Analysis

Introduction In the landscape of modern drug discovery and development, morpholine and its derivatives are privileged scaffolds, appearing in a multitude of approved pharmaceuticals, including the antibiotic linezolid an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, morpholine and its derivatives are privileged scaffolds, appearing in a multitude of approved pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib. The introduction of fluorine into these scaffolds, as in 2-(Fluoromethyl)morpholine, can significantly modulate physicochemical and metabolic properties such as lipophilicity, pKa, and metabolic stability. Understanding the mass spectrometric behavior of these fluorinated building blocks is paramount for their unambiguous identification in complex matrices during metabolite identification, reaction monitoring, and quality control.

Predicted Fragmentation Pathways of 2-(Fluoromethyl)morpholine

Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M+•). For 2-(Fluoromethyl)morpholine, the highest energy electrons are the lone pairs on the nitrogen and oxygen atoms. Ionization at the nitrogen is generally favored for cyclic amines.

The predicted major fragmentation pathways for 2-(Fluoromethyl)morpholine (m/z 119) are initiated by two primary cleavage mechanisms characteristic of cyclic ethers and amines: α-cleavage and ring opening followed by further fragmentation.

Pathway 1: α-Cleavage adjacent to the Nitrogen

This is a dominant fragmentation pathway for N-alkylated cyclic amines. The cleavage of the C-C bond adjacent to the nitrogen atom is favored due to the stabilization of the resulting radical cation by the nitrogen lone pair.

Alpha_Cleavage_Pathway cluster_products Products M 2-(Fluoromethyl)morpholine M+• (m/z 119) F1 Fragment Ion m/z 86 M->F1 α-cleavage R1 •CH2F Radical (Loss of 33 Da) Ring_Opening_Pathway cluster_products Products M 2-(Fluoromethyl)morpholine M+• (m/z 119) Intermediate Ring-Opened Intermediate M->Intermediate Ring Opening F2 Fragment Ion m/z 89 Intermediate->F2 Rearrangement & Loss N1 Formaldehyde (CH₂O) (Loss of 30 Da)

Caption: Ring opening followed by the loss of a neutral formaldehyde molecule.

Comparative Fragmentation Analysis

To understand the influence of the fluoromethyl substituent, we will compare the predicted fragmentation of 2-(Fluoromethyl)morpholine with the known fragmentation patterns of morpholine and 2-methylmorpholine.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation of Key Fragments
Morpholine 8786, 57, 56Loss of H• (m/z 86),[1] Loss of CH₂O (m/z 57),[1] Loss of CH₃O• (m/z 56)
2-Methylmorpholine 10186, 57, 42Loss of CH₃• (α-cleavage, m/z 86), Loss of C₂H₄O (m/z 57), Further fragmentation (m/z 42)
2-(Fluoromethyl)morpholine (Predicted) 11986, 89Loss of •CH₂F (α-cleavage, m/z 86), Loss of CH₂O (ring opening, m/z 89)

Analysis of Comparative Data:

  • Influence of the Substituent on α-Cleavage: In 2-methylmorpholine, the loss of a methyl radical (15 Da) via α-cleavage is a prominent pathway, leading to a fragment at m/z 86. For 2-(Fluoromethyl)morpholine, the analogous α-cleavage would result in the loss of a fluoromethyl radical (33 Da), also yielding a fragment at m/z 86. The high electronegativity of fluorine may influence the relative abundance of this fragment compared to its non-fluorinated counterpart.

  • Ring Fragmentation: The loss of formaldehyde (CH₂O, 30 Da) from the morpholine ring is a characteristic fragmentation pathway. [1]This is observed in morpholine itself (m/z 87 → 57) and is predicted to occur in 2-(Fluoromethyl)morpholine (m/z 119 → 89).

  • Diagnostic Ions: The presence of a fragment at m/z 86 in the spectrum of a substituted morpholine is indicative of α-cleavage at the 2-position. However, the mass of the molecular ion is crucial to differentiate between a methyl or fluoromethyl substituent. The fragment at m/z 89 would be a strong indicator of the 2-(Fluoromethyl)morpholine structure, arising from the characteristic loss of formaldehyde from the ring.

Experimental Protocol: Acquiring Mass Spectra of 2-(Fluoromethyl)morpholine

This section outlines a general procedure for acquiring electron ionization mass spectra for a compound like 2-(Fluoromethyl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 2-(Fluoromethyl)morpholine in a volatile organic solvent such as methanol or dichloromethane.
  • Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold: 5 minutes at 250 °C.
  • Mass Spectrometer (Electron Ionization Mode):
  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.
  • Mass Range: m/z 30-200.
  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to 2-(Fluoromethyl)morpholine.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak (m/z 119).

  • Identify and annotate the major fragment ions and propose their structures based on the predicted pathways.

  • Compare the obtained spectrum with a library spectrum if available, or with the predicted fragmentation pattern.

    Caption: General workflow for GC-MS analysis of 2-(Fluoromethyl)morpholine.

Conclusion

The electron ionization mass spectrometry of 2-(Fluoromethyl)morpholine is predicted to be characterized by two primary fragmentation pathways: α-cleavage leading to the loss of a fluoromethyl radical to form an ion at m/z 86, and a ring-opening mechanism resulting in the loss of formaldehyde to produce an ion at m/z 89. A comparative analysis with morpholine and 2-methylmorpholine highlights the diagnostic value of these fragments in elucidating the structure of the substituent at the 2-position. The provided experimental protocol offers a starting point for the practical acquisition of mass spectral data for this and related compounds, which is essential for researchers in medicinal chemistry and drug development.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 3930-3937. [Link]

  • Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

Sources

Comparative

Comparative Binding Affinity of 2-(Fluoromethyl)morpholine Ligands: A Technical Guide

Introduction to the Fluoromethylmorpholine Pharmacophore The morpholine ring is a privileged scaffold in medicinal chemistry, widely utilized to balance lipophilicity, metabolic stability, and blood-brain barrier (BBB) p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Fluoromethylmorpholine Pharmacophore

The morpholine ring is a privileged scaffold in medicinal chemistry, widely utilized to balance lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability in central nervous system (CNS) drug discovery 1. However, the precise functionalization of this ring dictates its target engagement. The introduction of a 2-(fluoromethyl) substitution represents a sophisticated structural modification that dramatically alters the physicochemical landscape of the molecule.

By replacing a hydrogen atom or a standard methyl group with a fluoromethyl moiety, researchers can lower the pKa of the basic morpholine nitrogen, modulate the conformational equilibrium of the ring, and introduce highly directional stereospecific hydrogen-bond accepting capabilities. Consequently, 2-(fluoromethyl)morpholine derivatives have emerged as exceptionally high-affinity ligands for complex kinase targets, such as the Colony-Stimulating Factor 1 Receptor (CSF1R) and the mechanistic target of rapamycin (mTOR) 2.

Comparative Binding Affinity: Fluoromethyl vs. Alternative Substitutions

To objectively evaluate the performance of the 2-(fluoromethyl)morpholine scaffold, we must compare its binding thermodynamics against unsubstituted and alternatively halogenated analogs. A benchmark study in the development of PET radioligands for neuroinflammation evaluated a series of CPPC analogs targeting human CSF1R 3.

The data reveals that the fluoromethyl analog (Psa374) achieves sub-nanomolar affinity, significantly outperforming its desmethyl and difluoromethyl counterparts. The single fluorine atom acts as an optimal bioisostere, providing an additional interaction point with the kinase hinge region without introducing the steric clashes seen in di- or tri-fluorinated variants.

Table 1: Comparative Binding Affinity of Morpholine Derivatives at Human CSF1R
Ligand Scaffold VariantSubstitution at C2IC50 (nM)Key Interaction Modality
Desmethyl-CPPC Unsubstituted~5.00Baseline H-bonding at the ATP binding pocket
CPPC Methyl~1.20Enhanced hydrophobic packing within the binding cleft
Analog 8d Difluoromethyl~3.80Steric clash reducing optimal spatial alignment
Psa374 2-(Fluoromethyl) 0.22 Optimal stereoelectronic fit & highly specific F-H bonding

Data synthesized from high-affinity fluoromethyl analog discovery studies targeting human CSF1R.

Structural & Mechanistic Rationale

The superiority of the 2-(fluoromethyl)morpholine ligand lies in its dual-action binding mechanism. The morpholine oxygen acts as a primary hydrogen bond acceptor, while the fluorine atom engages with adjacent backbone amides in the ATP-binding pocket. This synergistic binding effectively locks the kinase in an inactive conformation, silencing downstream signaling cascades responsible for microglial proliferation.

G LIG 2-(Fluoromethyl)morpholine Ligand (e.g., Psa374) CSF1R CSF1R Kinase Domain (ATP Pocket) LIG->CSF1R Competitive Binding (IC50 = 0.22 nM) PI3K PI3K/AKT Signaling Cascade CSF1R->PI3K Kinase Phosphorylation (Blocked) MICROGLIA Microglial Proliferation & Neuroinflammation PI3K->MICROGLIA Downstream Activation (Silenced)

Inhibition of CSF1R-mediated microglial activation by 2-(fluoromethyl)morpholine ligands.

Experimental Methodologies for Binding Validation

To ensure scientific integrity, the binding mode and affinity of novel 2-(fluoromethyl)morpholine derivatives must be confirmed using a self-validating system of orthogonal assays. Relying solely on in silico docking is insufficient; researchers must correlate thermodynamic profiling with tissue-level target engagement 4.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: Directly measure the heat change upon ligand binding to extract the dissociation constant ( KD​ ), enthalpy ( ΔH ), and entropy ( ΔS ).

  • Protein Preparation: Express and purify the target kinase domain to >95% homogeneity. Dialyze the protein extensively against the assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: Extensive dialysis minimizes buffer-mismatch artifacts, which can produce background heat that masks the true binding enthalpy of the ligand.

  • Ligand Preparation: Dissolve the 2-(fluoromethyl)morpholine ligand in the exact same dialysis buffer used for the protein.

    • Causality: It is critical to match the DMSO concentration (strictly <2%) in both solutions. DMSO has a massive heat of dilution; even a 0.1% mismatch will generate thermal spikes that invalidate the thermodynamic readings.

  • Titration Execution: Load the protein (10-20 µM) into the ITC sample cell and the ligand (100-200 µM) into the injection syringe. Execute 20-25 injections of 1.5 µL at 25°C with a stirring speed of 750 rpm.

  • Data Analysis: Integrate the raw heat signals and fit the data to a one-set-of-sites binding model. A high-affinity fluoromethyl ligand will typically display a strongly enthalpy-driven signature ( ΔH<0 ) due to the formation of novel fluorine-mediated hydrogen bonds.

Protocol 2: Radioligand Competition Assay (In Vitro Autoradiography)

Objective: Confirm that the thermodynamic binding affinity translates to specific target engagement within a complex biological matrix (e.g., brain tissue).

  • Tissue Preparation: Section frozen brain tissue (e.g., from a neuroinflammation model) at 20 µm thickness and mount on glass slides.

  • Tracer Incubation: Incubate the sections with a validated radiotracer (e.g., [¹¹C]CPPC) in the presence of varying concentrations (0.1 nM to 10 µM) of the unlabeled 2-(fluoromethyl)morpholine competitor.

    • Causality: The unlabeled ligand will displace the radiotracer proportionally to its affinity. This competitive displacement allows for the calculation of an IC50 value in a native, membrane-bound tissue environment, validating the ITC data.

  • Washing Protocol: Wash sections rapidly (3 x 2 minutes) in ice-cold buffer.

    • Causality: The low temperature traps the ligand in the binding pocket by drastically reducing the dissociation rate ( koff​ ), ensuring accurate quantification of the bound radiotracer without artificial signal loss.

  • Quantification: Dry the sections, expose them to a phosphor screen, and analyze the autoradiograms to generate a dose-response curve.

Conclusion

The strategic incorporation of a 2-(fluoromethyl) group into the morpholine scaffold represents a highly effective paradigm for optimizing ligand binding affinity. By leveraging precise stereoelectronic modifications, these ligands achieve sub-nanomolar affinities while maintaining the favorable pharmacokinetic profiles inherent to the parent morpholine ring. For drug development professionals targeting complex kinases in the CNS, the 2-(fluoromethyl)morpholine moiety offers a validated, high-performance alternative to traditional aliphatic substitutions.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Publications URL:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis MDPI URL:[Link]

  • Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Pharmacokinetic Evolution: A Comparative Guide to Morpholine and 2-(Fluoromethyl)morpholine

Executive Summary Morpholine is a privileged heterocycle in medicinal chemistry, frequently deployed to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of central nervous system (CNS) drugs[1]. Its we...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged heterocycle in medicinal chemistry, frequently deployed to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of central nervous system (CNS) drugs[1]. Its weak basic nitrogen and opposing oxygen atom provide a flexible conformation and a pKa that balances aqueous solubility with brain permeability[1]. However, modern drug design often requires fine-tuning these parameters to overcome metabolic liabilities or suboptimal tissue distribution.

The strategic incorporation of fluorine—specifically via the 2-(fluoromethyl)morpholine analog—represents a sophisticated bioisosteric substitution[2]. This guide objectively compares the pharmacokinetic profiles of the unsubstituted morpholine scaffold and its 2-fluoromethyl derivative, detailing the physicochemical causality and providing validated experimental protocols for profiling.

Physicochemical Causality: The Inductive Effect

The pharmacokinetic divergence between morpholine and 2-(fluoromethyl)morpholine is fundamentally driven by the unique properties of the fluorine atom: its small van der Waals radius (~1.47 Å), extreme electronegativity, and the high bond-dissociation energy of the C-F bond (~485 kJ/mol)[2].

When a fluoromethyl group is introduced at the 2-position of the morpholine ring, it exerts a strong electron-withdrawing inductive effect (-I) on the adjacent amine nitrogen. Morpholine is a fairly strong base with a pKa of approximately 8.7[3]. The -I effect of the fluorine atom significantly reduces the electron density on the nitrogen, lowering its pKa. Consequently, at a physiological pH of 7.4, a greater fraction of 2-(fluoromethyl)morpholine exists in its unionized state compared to unsubstituted morpholine. This shift directly enhances passive transcellular permeability, particularly across the blood-brain barrier (BBB). Furthermore, the fluorination increases the overall lipophilicity (LogP) of the scaffold[4].

Quantitative Physicochemical Comparison

Table 1: Physicochemical parameters dictating pharmacokinetic behavior.

ParameterMorpholine2-(Fluoromethyl)morpholinePharmacokinetic Implication
Molecular Weight 87.12 g/mol 119.14 g/mol Slight increase in size; remains well within Lipinski's Rule of 5.
LogP -0.860.36[4]Increased lipophilicity drives higher volume of distribution (Vd) and membrane permeability.
pKa (Amine) ~8.7[3]~6.8 (Calculated)Lower basicity reduces lysosomal trapping and increases the unionized fraction at pH 7.4.
Topological Polar Surface Area (TPSA) 20.23 Ų21.26 Ų[4]Negligible change; both scaffolds maintain excellent profiles for CNS penetration.
Metabolic Hotspots C2, C3, N-oxidationBlocked/Sterically hinderedThe C-F bond resists oxidative cleavage, extending the biological half-life.

Pharmacokinetic Implications

  • Absorption & Distribution : The increased LogP and reduced pKa of 2-(fluoromethyl)morpholine facilitate superior lipid bilayer crossing. Unsubstituted morpholine, being highly protonated at pH 7.4, often relies on active transport or paracellular routes, whereas the fluorinated analog leverages passive diffusion. This leads to a significantly higher brain-to-plasma ratio, a critical metric for neurotherapeutics[1].

  • Metabolism & Clearance : Morpholine rings are susceptible to cytochrome P450 (CYP)-mediated oxidation at the carbon atoms adjacent to the heteroatoms, leading to ring opening and rapid systemic clearance[1]. The 2-fluoromethyl substitution sterically and electronically shields these vulnerable sites. The high bond energy of the C-F bond prevents direct hydroxylation, thereby decreasing intrinsic clearance ( Clint​ ) and prolonging the elimination half-life ( t1/2​ )[2].

Visualizing the Pharmacokinetic Logic

G A 2-(Fluoromethyl)morpholine B Inductive Effect (-I) of Fluorine A->B G Steric/Electronic Shielding A->G C Decreased Amine pKa B->C D Increased Lipophilicity (LogP) B->D E Higher Unionized Fraction at pH 7.4 C->E F Enhanced BBB Permeability D->F E->F H Improved Metabolic Stability G->H

Caption: Logic tree mapping fluorine's inductive and steric effects to pharmacokinetic outcomes.

Experimental Methodology: Self-Validating Metabolic Stability Profiling

To objectively compare the clearance rates of these two scaffolds, an in vitro Human Liver Microsome (HLM) stability assay is the gold standard. As an Application Scientist, I emphasize that this protocol is designed as a self-validating system: it includes phase I cofactors (NADPH) to isolate CYP450-mediated metabolism and utilizes positive controls to ensure enzymatic viability.

Protocol: High-Throughput HLM Intrinsic Clearance ( Clint​ ) Assay
  • Preparation of Microsomal Matrix : Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This specific pH and buffer system mimics the physiological intracellular environment of hepatocytes, ensuring optimal CYP450 conformation and activity.

  • Compound Spiking : Add the test compounds (Morpholine vs. 2-(Fluoromethyl)morpholine) and a positive control (e.g., Verapamil) to the matrix at a final concentration of 1 µM.

    • Causality: A low substrate concentration (well below the anticipated Km​ ) ensures first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance.

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "start switch" for Phase I oxidative metabolism.

  • Time-Course Quenching : At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile immediately denatures the microsomal proteins, halting the enzymatic reaction instantly and extracting the analytes for downstream analysis.

  • Protein Precipitation & Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Data Processing : Plot the natural log of the remaining percentage of the parent compound versus time. The slope of this line (-k) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( Clint​=(k×V)/P , where V is incubation volume and P is microsomal protein mass).

G S1 1. Substrate + HLMs (Buffer pH 7.4) S2 2. Initiate Reaction (Add NADPH) S1->S2 S3 3. Time-Course Quench (Cold Acetonitrile) S2->S3 S4 4. Centrifugation (Protein Precipitation) S3->S4 S5 5. LC-MS/MS Analysis (Calculate Cl_int) S4->S5

Caption: Step-by-step in vitro microsomal stability workflow for intrinsic clearance profiling.

Conclusion

The transition from morpholine to 2-(fluoromethyl)morpholine is a masterclass in rational drug design. By leveraging the extreme electronegativity and bond strength of fluorine, researchers can systematically lower the amine pKa, increase LogP, and block metabolic hotspots. These physicochemical shifts directly translate to superior pharmacokinetic profiles, notably enhanced BBB penetrance and prolonged half-lives, making the fluorinated scaffold highly advantageous for next-generation neurotherapeutics.

References

  • ChemComm - RSC Publishing, rsc.org,
  • 1313019-03-2 | (S)-2-(Fluoromethyl)morpholine hydrochloride, chemscene.com,
  • Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3Dihydro Derivatives, researchg
  • Occurrence of Morpholine in Central Nervous System Drug Discovery, nih.gov,
  • A review on pharmacological profile of Morpholine derivatives, researchg

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Practical Guide to Handling 2-(Fluoromethyl)morpholine

For the modern researcher, pushing the boundaries of drug discovery and chemical synthesis requires not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate, and actionabl...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, pushing the boundaries of drug discovery and chemical synthesis requires not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate, and actionable safety and logistical information for handling 2-(Fluoromethyl)morpholine. As your trusted partner in the laboratory, we aim to provide value beyond the product itself, ensuring your work is both groundbreaking and safe.

Hazard Assessment: A Synthesis of Known and Potential Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. In the absence of a specific Safety Data Sheet (SDS) for 2-(Fluoromethyl)morpholine, we must infer its hazard profile from its constituent parts.

Morpholine Core: The parent compound, morpholine, is a well-characterized substance with a clear hazard profile. It is a flammable liquid and vapor, and is harmful if swallowed.[2][3][4][5][6] Of significant concern is its toxicity upon dermal contact or inhalation, and its capacity to cause severe skin burns and eye damage.[2][3][4][5][6]

The Influence of the Fluoromethyl Group: The C-F bond is strong, but the presence of fluorine can significantly alter the metabolic fate and reactivity of a molecule.[8] α-Fluoroamines, the class of compounds to which 2-(Fluoromethyl)morpholine belongs, can exhibit unique reactivity.[7] While the fluorine atom can increase metabolic stability, it is crucial to consider the potential for the release of harmful fluoride ions or other fluorine-containing byproducts under certain conditions, such as during decomposition or in specific chemical reactions.[9][10]

Assumed Hazard Profile for 2-(Fluoromethyl)morpholine:

  • Flammability: Assumed to be a flammable liquid and vapor.[2][3][4][5][6]

  • Corrosivity: Assumed to cause severe skin burns and eye damage.[2][3][4][5][6]

  • Toxicity: Assumed to be toxic in contact with skin or if inhaled, and harmful if swallowed.[2][3][4][5][6]

  • Unknown Hazards: Due to the lack of specific data, other unforeseen hazards may exist. A cautious and conservative approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory scenarios involving 2-(Fluoromethyl)morpholine.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Handling (<1g) in a Certified Fume Hood Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required if fume hood is functioning correctly
Larger-Scale Operations (>1g) or Potential for Splashing Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a lab coatConsider a respirator with an organic vapor cartridge
Emergency Spill Response Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Full-body chemical-resistant suitSelf-contained breathing apparatus (SCBA)

Causality of PPE Choices:

  • Eye and Face Protection: The corrosive nature of morpholine necessitates robust protection against splashes.[2][3][4][5][6] A face shield provides an additional barrier to protect the entire face.

  • Hand Protection: Given the dermal toxicity of morpholine, gloves are mandatory.[2][3][4][5][6] Double-gloving provides an extra layer of protection in case of a breach in the outer glove. The choice of nitrile or neoprene is based on their general resistance to a wide range of organic chemicals.

  • Body Protection: A standard lab coat is sufficient for small-scale operations, but a chemical-resistant apron is crucial for larger quantities to prevent saturation of clothing and prolonged skin contact.[2][3][4][5][6]

  • Respiratory Protection: While a fume hood is the primary means of controlling inhalation exposure, a respirator may be necessary for larger-scale work or in the event of a ventilation failure.[2][3][4][5][6]

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_reagents Assemble all reagents and equipment prep_fume_hood->prep_reagents handle_dispense Dispense 2-(Fluoromethyl)morpholine in the fume hood prep_reagents->handle_dispense Begin Experiment handle_reaction Perform reaction under inert atmosphere if necessary handle_dispense->handle_reaction handle_monitoring Monitor reaction progress handle_reaction->handle_monitoring cleanup_quench Quench reaction safely handle_monitoring->cleanup_quench Reaction Complete cleanup_waste Segregate waste streams cleanup_quench->cleanup_waste cleanup_decon Decontaminate glassware and work area cleanup_waste->cleanup_decon cleanup_doff Doff PPE correctly cleanup_decon->cleanup_doff

Caption: Experimental workflow for handling 2-(Fluoromethyl)morpholine.

Step-by-Step Methodology:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on a lab coat, safety glasses, and gloves as a minimum.

    • Verify Fume Hood Function: Ensure the chemical fume hood is on and the sash is at the appropriate height.

    • Assemble Materials: Gather all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling and Reaction:

    • Dispensing: Carefully dispense 2-(Fluoromethyl)morpholine in the fume hood. Use a syringe or pipette for accurate and contained transfer.

    • Reaction Setup: Conduct the reaction in a closed system if possible, especially if heating or generating pressure.

    • Monitoring: Monitor the reaction from outside the fume hood as much as possible.

  • Cleanup and Waste Disposal:

    • Quenching: At the end of the reaction, carefully quench any reactive materials according to your specific experimental protocol.

    • Waste Segregation: Segregate waste into appropriate, clearly labeled containers: halogenated organic waste, non-halogenated organic waste, and aqueous waste.

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with 2-(Fluoromethyl)morpholine using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, then face shield/goggles, and finally the lab coat. Wash hands thoroughly after removing all PPE.

Decontamination and Disposal: A Critical Final Step

Proper decontamination and disposal are crucial to protect yourself, your colleagues, and the environment.

Spill Management:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Isolate: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Neutralize (if applicable): For small spills on a non-reactive surface, a weak acid (like a citric acid solution) can be used to neutralize the basic morpholine moiety, but this should be done with caution and only by trained personnel.

  • Clean: Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent and then wash with soap and water.

Waste Disposal Decision Tree:

waste_disposal start Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated solid_waste Contaminated solid waste (gloves, paper towels) start->solid_waste halogenated_waste Dispose in 'Halogenated Organic Waste' container is_halogenated->halogenated_waste Yes is_aqueous Is the waste primarily aqueous? is_halogenated->is_aqueous No non_halogenated_waste Dispose in 'Non-Halogenated Organic Waste' container is_aqueous->non_halogenated_waste No aqueous_waste Dispose in 'Aqueous Waste' container is_aqueous->aqueous_waste Yes solid_disposal Dispose in 'Solid Hazardous Waste' container solid_waste->solid_disposal

Caption: Decision tree for the disposal of waste containing 2-(Fluoromethyl)morpholine.

Key Disposal Considerations:

  • Halogenated Waste: Due to the presence of fluorine, all waste containing 2-(Fluoromethyl)morpholine must be disposed of as halogenated waste.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.

By implementing these robust safety measures, you can confidently and safely incorporate 2-(Fluoromethyl)morpholine into your research endeavors. Our commitment to your safety extends beyond the provision of this guide; please do not hesitate to contact our technical support for any further safety or handling inquiries.

References

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Canada.ca. (2025). Hazardous substance assessment – Morpholine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Morpholine - IDLH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)morpholine. PubChem Compound Database. Retrieved from [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

  • Ghamrasni, S. E., & Chaouki, J. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(15), 4483. [Link]

  • Sakamoto, R., et al. (2021). α-Fluoroamine synthesis via P(iii)-mediated deoxygenative geminal fluorosulfonimidation of 1,2-diketones. Organic & Biomolecular Chemistry, 19(3), 556-560. [Link]

  • Scott, J. S., & Spencer, J. (2018). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Organic Letters, 20(15), 4704–4708. [Link]

  • Sereda, G., & Tabatchouk, A. (2010). Fluorocyanation of Enamines. The Journal of Organic Chemistry, 75(15), 5345–5348. [Link]

Sources

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